synthesis and characterization of 6-(Cyclohexyl(methyl)amino)nicotinic acid
Topic: Synthesis and Characterization of 6-(Cyclohexyl(methyl)amino)nicotinic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary Th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis and Characterization of 6-(Cyclohexyl(methyl)amino)nicotinic Acid
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The 6-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and anti-inflammatory agents. Specifically, 6-(cyclohexyl(methyl)amino)nicotinic acid represents a lipophilic, sterically defined variant where the tertiary amine at the C6 position modulates both solubility and receptor binding affinity.
This technical guide details a robust, scalable synthesis of this target molecule via Nucleophilic Aromatic Substitution (SNAr). Unlike generic protocols, this guide addresses specific challenges associated with the amphoteric nature of the product and the steric hindrance of the N-methylcyclohexylamine nucleophile.
Retrosynthetic Analysis & Strategic Disconnection
The most efficient disconnection for 6-(cyclohexyl(methyl)amino)nicotinic acid is at the C6-N bond. The electron-deficient pyridine ring, activated by the ring nitrogen (ortho-like position) and the electron-withdrawing carboxylic acid group (para-like position), is highly susceptible to SNAr.
Strategic Considerations:
Substrate: 6-Chloronicotinic acid (6-CNA) is preferred over the fluoro-analog due to cost-efficiency, despite the lower reactivity. The carboxylic acid moiety requires careful base management (consumption of 1 equivalent) or protection as an ester.
Nucleophile: N-Methylcyclohexylamine is a secondary amine with moderate steric bulk. High temperatures are required to overcome the activation energy barrier.
Figure 1: Retrosynthetic disconnection strategy highlighting the SNAr approach.
Experimental Protocol: Synthesis via SNAr
This protocol is designed for a 10 mmol scale, prioritizing atom economy and ease of purification (avoiding chromatography).
Heat the reaction mixture to 110°C in an oil bath.
Monitor : Stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid) or LC-MS. The starting material (Rf ~0.3) should disappear, replaced by the more polar product (Rf ~0.2).
Workup & Isolation (Isoelectric Precipitation) :
Cool the mixture to room temperature.
Pour the reaction mixture into ice-water (100 mL) . The solution will likely be clear (pH > 10).
Critical Step : Slowly add 2M HCl dropwise with stirring until the pH reaches 3.5–4.0 (the approximate isoelectric point of the amino acid).
A thick off-white precipitate should form.
Stir the slurry at 0°C for 30 minutes to maximize precipitation.
Purification :
Filter the solid using a Büchner funnel.
Wash the cake with cold water (2 x 20 mL) to remove residual DMF and inorganic salts.
Wash with a small amount of cold diethyl ether (10 mL) to remove unreacted amine.
Dry the solid in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 75–85% as an off-white powder.
Process Optimization & Mechanistic Insights
The success of this reaction relies on stabilizing the Meisenheimer complex and managing the electronics of the pyridine ring.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The carboxylate anion (formed in situ) is electron-donating by induction, which theoretically deactivates the ring. However, the position of the leaving group (ortho to nitrogen) and the carboxylic acid (para to the site of attack relative to the nitrogen pathway) maintains sufficient electrophilicity.
Figure 2: Mechanistic flow of the SNAr reaction and workup.
Optimization Matrix
The following table summarizes the impact of various conditions based on field experience with similar nicotinic acid derivatives [1][2].
Parameter
Variation
Outcome
Recommendation
Solvent
DMSO
Higher reaction rate, difficult workup (high BP).
Use if DMF fails.
Solvent
DMF
Good balance of solubility and ease of removal.
Preferred.
Solvent
n-Butanol
Requires reflux (118°C), easier aqueous workup.
Green alternative.
Base
TEA/DIPEA
Weaker bases; may not fully deprotonate acid efficiently at high temp.
Avoid.
Base
K₂CO₃
Inorganic, insoluble excess filters off easily.
Preferred.
Temp
< 80°C
Incomplete conversion observed after 24h.
Keep > 100°C.
Characterization Data
Validation of the synthesized compound is performed using NMR and LC-MS.
Interpretation: The doublet at 6.70 ppm is diagnostic of the C5 proton, significantly shielded by the electron-donating amine at C6 compared to the starting material.
Mass Spectrometry (ESI)
Mode: Positive Ion
Observed Peak: m/z 235.15 [M+H]⁺
Fragment: Loss of cyclohexyl group may be observed at higher collision energies.
Applications in Drug Discovery
This scaffold is a versatile building block. The carboxylic acid can be coupled with amines to form amides (common in kinase inhibitors), or reduced to an alcohol/aldehyde for further functionalization. The bulky N-cyclohexyl-N-methyl group provides a hydrophobic anchor often required for filling hydrophobic pockets in enzyme active sites (e.g., GPCR allosteric sites).
References
Nucleophilic Aromatic Substitution (SNAr) Reaction Conditions . Common Organic Chemistry. Retrieved from [Link]
Synthesis of 6-chloro-nicotinic acid N-methylamide . PrepChem. Retrieved from [Link]
A Comprehensive Technical Guide to the Physicochemical Characterization of 6-(Cyclohexyl(methyl)amino)nicotinic acid
Disclaimer: 6-(Cyclohexyl(methyl)amino)nicotinic acid is a novel or not widely documented compound. This guide therefore provides a comprehensive framework of the essential methodologies and rationale for determining the...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: 6-(Cyclohexyl(methyl)amino)nicotinic acid is a novel or not widely documented compound. This guide therefore provides a comprehensive framework of the essential methodologies and rationale for determining the physicochemical properties of such a novel nicotinic acid derivative, using its structure as a representative example for researchers, scientists, and drug development professionals.
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its interaction with biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement.[1][2][3] This technical guide outlines a systematic, industry-standard approach to the comprehensive physicochemical profiling of a novel N-substituted nicotinic acid derivative, exemplified by 6-(Cyclohexyl(methyl)amino)nicotinic acid. We present not just the protocols, but the underlying scientific principles, guiding researchers in making informed decisions during the drug discovery and development process. The core properties discussed—pKa, lipophilicity (LogP/LogD), aqueous solubility, chemical stability, and solid-state characteristics—are the pillars upon which a successful drug development program is built. By following the detailed experimental workflows and understanding the causality behind each measurement, researchers can build a robust data package to predict in vivo performance and mitigate late-stage attrition.[4]
Introduction: The Critical Role of Physicochemical Profiling
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with significant pharmacological importance, notably in the treatment of dyslipidemia.[5][6] The introduction of diverse substituents, such as the cyclohexyl(methyl)amino group at the 6-position of the pyridine ring, aims to modulate the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles.
The success of such a novel analogue is not solely dependent on its biological activity. Its developability is critically linked to its physicochemical properties.[1][2] A molecule with high potency but poor solubility or stability is unlikely to become a successful therapeutic.[7] Therefore, a thorough characterization, as outlined in this guide, is a non-negotiable early-stage activity in modern drug discovery.[8]
A basic tertiary amine (methylamino) attached to a bulky, lipophilic cyclohexyl group.
An acidic carboxylic acid group.
An aromatic pyridine ring, which is weakly basic.
This ampholytic structure, possessing both acidic and basic centers, suggests that its properties will be highly dependent on pH, a critical factor for its behavior in the physiological environment of the gastrointestinal tract and bloodstream.
Ionization Constant (pKa): The Master Variable
The pKa is arguably the most influential physicochemical parameter as it dictates the charge state of a molecule at a given pH. This, in turn, governs its solubility, permeability, and potential for ionic interactions. For 6-(Cyclohexyl(methyl)amino)nicotinic acid, we expect at least two pKa values: one for the acidic carboxylic acid and one for the basic pyridine nitrogen and/or the tertiary amine.
Importance and Causality
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. Understanding the pKa allows for the prediction of solubility in different pH environments, such as the stomach (pH ~1-2) versus the intestine (pH ~6-7.4).
Permeability: According to the pH-partition hypothesis, neutral species are more lipophilic and thus more readily permeate biological membranes. The pKa value is essential for calculating the distribution coefficient (LogD), which models this behavior.
Target Binding: Ionic interactions are often key drivers of drug-receptor binding. Knowing the charge state at physiological pH (7.4) is crucial for computational modeling and understanding structure-activity relationships.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[9][10][11] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[9][10]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9][10]
Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low. A constant ionic strength is maintained throughout the experiment using a background electrolyte like 0.15 M KCl.[9][10]
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement of weak bases.[9][10][12]
Titration:
To determine the acidic pKa, titrate the solution with a standardized solution of 0.1 M NaOH.
To determine the basic pKa, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[9][13] Specialized software is typically used to calculate the first and second derivatives of the curve to pinpoint the equivalence points accurately.
Data Presentation
Parameter
Predicted Value (In-Silico)
Experimental Value
Method
Acidic pKa (pKa₁)
e.g., 4.0 - 5.0
Potentiometric Titration
Basic pKa (pKa₂)
e.g., 8.5 - 9.5
Potentiometric Titration
Predicted values are estimates based on the structure and should be confirmed experimentally.
Lipophilicity (LogP & LogD): Balancing Solubility and Permeability
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical factor influencing absorption, membrane permeability, plasma protein binding, and distribution into tissues.[14][15]
LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds like our example, LogD is the more physiologically relevant parameter.[14][16]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for LogP/D determination due to its directness and accuracy.[14][16]
Step-by-Step Methodology:
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by shaking them together overnight and then allowing the phases to separate.[15] This prevents volume changes during the experiment.
Sample Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this stock to a vial containing a known volume of the pre-saturated aqueous buffer.
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]
Phase Separation: Centrifuge the vial to achieve a clean separation of the octanol and aqueous layers.[15]
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Calculation: Calculate LogD using the formula:
LogD = log10 (C_oct / C_aq)
Visualization: Experimental Workflow for LogD Determination
Caption: Workflow for Shake-Flask LogD Measurement.
Data Presentation
Parameter
pH
Experimental Value
Method
LogP
N/A
Shake-Flask (or HPLC)
LogD
7.4
Shake-Flask
LogD
5.0
Shake-Flask
LogD
2.0
Shake-Flask
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8][17] It is essential to measure both kinetic and thermodynamic solubility.
Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution. It's a high-throughput method used in early discovery to flag problematic compounds.[8][17][18]
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is a lower-throughput but more accurate measurement, crucial for lead optimization and pre-formulation.[8][17][19]
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 2.0, pH 6.8, pH 7.4). The excess solid ensures that equilibrium is reached with a saturated solution.
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[17]
Sample Processing: After incubation, filter the suspension (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.[17][20]
Quantification: Dilute the resulting clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[20]
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Assay.
Data Presentation
Solubility Type
pH
Solubility (µg/mL)
Method
Kinetic
7.4
Nephelometry / HPLC-UV
Thermodynamic
7.4
Shake-Flask HPLC-UV
Thermodynamic
6.8
Shake-Flask HPLC-UV
Thermodynamic
2.0
Shake-Flask HPLC-UV
Chemical Stability: Ensuring Integrity
A drug candidate must be stable under various conditions to ensure it maintains its identity, strength, and purity during storage and administration. Stability studies are guided by the International Council for Harmonisation (ICH) guidelines.[21][22][23]
Protocol: pH and Photostability Assessment
A. pH Stability (Hydrolytic Stability):
Solution Preparation: Prepare solutions of the compound (~10-20 µM) in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0).
Incubation: Store the solutions at controlled temperatures (e.g., 40°C) for a set period (e.g., 0, 24, 48, 72 hours).[24]
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).
Reporting: Report the percentage of the parent compound remaining over time. Calculate the degradation rate or half-life (t₁/₂) at each pH.
B. Photostability:
Exposure: Expose both solid and solution samples of the compound to a controlled light source that mimics both UV and visible light, as specified in ICH guideline Q1B.[22] A dark control sample should be stored under the same conditions but protected from light.
Analysis: After the exposure period, analyze the light-exposed and dark control samples by HPLC to quantify any degradation.
Data Presentation
Condition
Time (hours)
% Parent Remaining
Notes
pH 1.2 @ 40°C
0
100
24
72
pH 7.4 @ 40°C
0
100
24
72
Photostability (Solution)
24
Compared to dark control
Solid-State Characterization: The Form Matters
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[25][26] Different crystal forms (polymorphs) or an amorphous state can have vastly different physicochemical properties.[26]
Key Techniques and Their Purpose
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) or confirming the amorphous nature of a solid.[26][27] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and detect polymorphic transitions.[26]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to identify the presence of solvates or hydrates by detecting weight loss at specific temperatures.
Data Presentation
Technique
Observation
Interpretation
XRPD
Sharp peaks at specific 2θ angles
Crystalline material (Form I)
Broad halo, no sharp peaks
Amorphous material
DSC
Sharp endotherm at T_m = X °C
Melting point of the crystalline form
Step change in baseline at T_g = Y °C
Glass transition of amorphous form
TGA
Weight loss of Z% at T < 120°C
Presence of water (hydrate) or solvent
Conclusion: Synthesizing a Holistic Profile
The comprehensive physicochemical characterization of a novel compound like 6-(Cyclohexyl(methyl)amino)nicotinic acid is a foundational activity in drug discovery. The data generated from the protocols described herein—pKa, LogD, solubility, stability, and solid form—do not exist in isolation. They are interconnected pieces of a puzzle that, when assembled, provide a holistic profile of the molecule's potential. This profile enables medicinal chemists to understand structure-property relationships, allows pharmacologists to interpret in vitro and in vivo data correctly, and guides formulation scientists in designing an effective delivery system. By investing in this rigorous, front-loaded characterization, research teams can make data-driven decisions, de-risk their projects, and ultimately increase the probability of successfully advancing a promising molecule to the clinic.
References
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery.
Physicochemical properties. (2025). Fiveable.
Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor.
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). PubMed.
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
LogP/D. Cambridge MedChem Consulting.
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1997). PubMed.
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
Control and Selection of API Solid State Attributes. (2023). Pharmaceutical Outsourcing.
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency.
API: solid state robust characterization in key to cut costs and time!. AlfatestLab.
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences.
Shake Flask LogD. Domainex.
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace.
Solid-State API analysis. University of Galway.
Monitoring API Phase in Solid Dosage Forms: Considerations for Method Sensitivity to Inform Bioperformance Risk. PQRI.org.
Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. (2008). PubMed.
The advantages of solid form analysis with XRPD. (2022). Malvern Panalytical.
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (2018). Pan American Health Organization.
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (2018). DergiPark.
Chemical structure of nicotinic acid derivatives and related compounds 1-5.. ResearchGate.
Chemical and physical properties of niacin. (2018). SlideShare.
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate.
The Therapeutic Potential of Nicotinic Acid Analogs: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the therapeutic potential of nicotinic acid analogs, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the therapeutic potential of nicotinic acid analogs, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding of the core science, experimental methodologies, and strategic considerations in this evolving field. Our focus is on the "why" behind the "how," providing a framework for rational drug design and evaluation.
Introduction: Nicotinic Acid - A Double-Edged Sword
For decades, nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a broad spectrum of blood lipids—reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol—has made it a valuable therapeutic agent.[1][3][4] However, its clinical utility has been hampered by a significant side effect: cutaneous flushing.[5][6] This vasodilatory response, while harmless, often leads to poor patient compliance.[5] This has driven the quest for nicotinic acid analogs that retain the therapeutic benefits while minimizing or eliminating the flushing effect, opening new avenues for therapeutic intervention in cardiovascular and metabolic diseases.
The Central Target: GPR109A and Its Dual Signaling Pathways
The therapeutic and adverse effects of nicotinic acid and its analogs are primarily mediated through the G protein-coupled receptor GPR109A (also known as HCA2).[7][8][] Understanding the nuanced signaling downstream of this receptor is critical for the rational design of novel analogs. GPR109A activation triggers two distinct intracellular signaling cascades:
The Gαi-Mediated Therapeutic Pathway: In adipocytes, GPR109A coupling to the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase.[8] This reduces intracellular cyclic AMP (cAMP) levels, which in turn suppresses hormone-sensitive lipase activity. The net result is a decrease in the release of free fatty acids (FFAs) from adipose tissue, a key mechanism behind the lipid-lowering effects of nicotinic acid.[10]
The β-Arrestin-Mediated Flushing Pathway: In contrast, the flushing response is primarily mediated by the recruitment of β-arrestin to the activated GPR109A receptor in skin immune cells, such as Langerhans cells and keratinocytes.[7] This β-arrestin-dependent pathway leads to the production and release of prostaglandin D2 (PGD2), a potent vasodilator that causes the characteristic flushing and itching.[11][12]
This dichotomy in signaling pathways presents a classic opportunity for the development of "biased agonists"—compounds that selectively activate the therapeutic Gαi pathway while minimizing engagement of the β-arrestin pathway responsible for flushing.
Signaling Pathway Diagram
Caption: GPR109A's dual signaling pathways.
Nicotinic Acid Analogs in Development: A Strategic Overview
The development of nicotinic acid analogs has largely followed two strategic paths: co-formulation to manage side effects and the creation of novel chemical entities with improved pharmacological profiles.
Mitigating Flushing: The Co-formulation Approach
A prominent example of this strategy was the combination of nicotinic acid with laropiprant , a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[11][12] The rationale was to block the downstream effects of PGD2, thereby reducing flushing.[11][12] While this combination, marketed as Tredaptive, did reduce flushing to some extent, it did not eliminate it, suggesting the involvement of other flushing mediators.[10][13] Ultimately, large clinical trials failed to show a cardiovascular benefit of adding this combination to statin therapy, leading to its withdrawal from the market.[14]
Biased Agonism and Novel Analogs
The more sophisticated approach involves designing GPR109A agonists that are "biased" towards the Gαi signaling pathway. One such example was MK-0354 , a partial agonist of GPR109A.[15] Preclinical and early clinical studies showed that MK-0354 could reduce plasma free fatty acids with minimal flushing.[1][15] However, in a subsequent Phase II study, it failed to produce clinically meaningful changes in LDL-C, HDL-C, or triglycerides.[1][15] This surprising outcome challenged the long-held hypothesis that FFA suppression is the sole driver of niacin's lipid-modifying effects and highlighted the complexity of GPR109A pharmacology.[15]
More recent research has focused on understanding the structural basis of GPR109A activation and biased agonism. Cryo-electron microscopy studies have revealed the binding modes of various agonists, including niacin, acipimox, and non-flushing agonists like MK6892 and GSK256073.[16][17] These structural insights are invaluable for the rational design of next-generation nicotinic acid analogs with optimized therapeutic profiles.
Experimental Protocols for Evaluating Nicotinic Acid Analogs
A robust and reproducible experimental workflow is paramount in the evaluation of novel nicotinic acid analogs. The following protocols provide a framework for assessing key in vitro and in vivo activities.
In Vitro Assays for GPR109A Activation and Biased Agonism
This assay directly measures the activation of the therapeutic Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
Protocol:
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM with high glucose, supplemented with 10% FBS and penicillin-streptomycin.
Cell Plating: The day before the assay, seed the cells into a 384-well white tissue culture plate at an appropriate density in an assay medium like Opti-MEM and incubate overnight.[18]
Compound Preparation: Prepare a serial dilution of the test analog and a positive control (e.g., nicotinic acid) in assay buffer.
Assay Procedure:
Wash the cells with assay buffer.
Add the diluted compounds to the respective wells.
Add a solution of forskolin and a phosphodiesterase inhibitor (e.g., IBMX) to all wells to stimulate cAMP production.
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, luminescence-based).
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP against the log concentration of the analog and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]
This assay quantifies the engagement of the flushing pathway by measuring the recruitment of β-arrestin to the activated GPR109A receptor.
Protocol:
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter β-arrestin GPCR cells co-expressing a tagged GPR109A and a β-arrestin-enzyme fragment conjugate.[20]
Cell Plating: Plate the cells in a 384-well white plate and incubate overnight.
Compound Addition: Add serial dilutions of the test analog to the wells.
Incubation: Incubate the plate for a predetermined time (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
Detection: Add the detection reagents provided with the assay kit, which will generate a chemiluminescent signal proportional to the extent of β-arrestin recruitment.
Data Analysis: Measure the luminescence and plot the signal against the log concentration of the analog to determine the EC50 for β-arrestin recruitment.
Discovery of Novel Nicotinic Acid Receptor Modulators: A Technical Guide to HCAR2 Targeted Drug Development
As a Senior Application Scientist navigating the complexities of G-protein-coupled receptor (GPCR) pharmacology, I often encounter targets that present a double-edged sword: profound therapeutic efficacy coupled with dos...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of G-protein-coupled receptor (GPCR) pharmacology, I often encounter targets that present a double-edged sword: profound therapeutic efficacy coupled with dose-limiting adverse effects. The hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) is the quintessential example of this paradigm.
Deorphanized as the high-affinity receptor for niacin (vitamin B3) and the ketone body β-hydroxybutyrate,1[1]. However, the clinical utility of niacin is severely limited by cutaneous flushing—a painful vasodilation response. This guide delineates the mechanistic rationale, self-validating screening protocols, and structural biology insights required to discover novel, biased HCAR2 modulators that uncouple efficacy from toxicity.
Mechanistic Rationale: The Paradigm of Biased Agonism
To drug HCAR2 successfully, we must exploit the receptor's pleiotropic signaling cascade. When an unbiased agonist like niacin binds to the orthosteric pocket, it stabilizes a receptor conformation that simultaneously engages two distinct intracellular pathways:
The Gi/o Protein Pathway (Therapeutic): Activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) accumulation. This suppresses hormone-sensitive lipase in adipocytes, yielding the desired 1[1].
The β-Arrestin Pathway (Adverse): Receptor phosphorylation by GRKs recruits β-arrestin, which acts as a scaffold for ERK1/2 activation. In epidermal Langerhans cells,2[2].
Our drug discovery objective is to identify G-protein biased agonists —ligands that selectively induce a receptor conformation favorable for Gi coupling while sterically or thermodynamically hindering β-arrestin recruitment.
To isolate these rare biased chemotypes from high-throughput screening (HTS) libraries, we must employ an orthogonal screening cascade. The workflow relies on a primary functional assay to capture all Gi activators, followed immediately by a stringent counter-screen to eliminate any compounds capable of recruiting β-arrestin.
In assay development, causality is paramount. We do not merely execute steps; we engineer environments where the biological readout is insulated from artifactual interference. The following protocols are designed as self-validating systems.
Objective: Quantify Gi-mediated inhibition of adenylyl cyclase.
Causality & Validation: We utilize TR-FRET rather than standard fluorescence. The introduction of a time delay before measurement allows short-lived auto-fluorescence from library compounds to decay, drastically reducing false positives. Furthermore, the ratiometric emission readout (665 nm / 620 nm) inherently self-corrects for well-to-well volume disparities and cell density variations.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells stably expressing human HCAR2 at 5,000 cells/well in a 384-well low-volume microplate.
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Rationale: IBMX prevents the enzymatic degradation of cAMP, ensuring the measured signal accurately reflects the steady-state inhibition induced by the receptor.
Stimulation & Treatment: Add 10 μM Forskolin simultaneously with the test compounds (dose-response range: 0.1 nM to 10 μM). Incubate for 30 minutes at 37°C. Rationale: Because HCAR2 is Gi-coupled, baseline cAMP levels are too low to measure a decrease. Forskolin artificially elevates cAMP, providing a robust dynamic window to observe the agonist's inhibitory effect.
Readout & QC: Measure TR-FRET. Calculate the Z'-factor using vehicle (high signal) and Niacin (low signal) controls. A Z' > 0.6 validates assay integrity for HTS.
Protocol B: Bioluminescence Resonance Energy Transfer (BRET) β-Arrestin Assay
Objective: Screen out compounds that recruit β-arrestin.
Causality & Validation: BRET allows for real-time kinetic monitoring of protein-protein interactions in live, intact cells. This is critical because cell lysis can disrupt transient arrestin-receptor complexes. Like TR-FRET, BRET is a ratiometric measurement, making it a self-validating metric that normalizes for transient transfection efficiency variations.
Step-by-Step Methodology:
Transfection: Co-transfect HEK293T cells with plasmids encoding HCAR2 tagged with Renilla luciferase (Rluc8, donor) and β-arrestin tagged with Venus fluorophore (acceptor).
Plating: 24 hours post-transfection, re-plate cells into white 96-well plates to maximize luminescence reflection and prevent optical crosstalk.
Substrate Addition: Add 5 μM Coelenterazine-h (luciferase substrate) and incubate for 10 minutes to establish baseline luminescence.
Ligand Addition: Inject test compounds. Include Niacin as a positive control (full recruiter) and vehicle as a negative control.
Kinetic Readout: Measure luminescence at 480 nm (donor) and 535 nm (acceptor) continuously for 45 minutes. The BRET ratio (535/480) dictates the extent of β-arrestin recruitment.
Through the application of these rigorous assays, several novel chemotypes have been identified that successfully uncouple Gi activation from β-arrestin recruitment. The table below summarizes the evolution from the endogenous ligand to highly optimized biased modulators.
Data synthesis demonstrates that moving away from the simple carboxylic acid moiety of niacin toward bulky, functionalized heterocycles (e.g., 4-thiopyrazoles and pyrroles) successfully engineers bias into the ligand.
Structural Biology & Rational Design
The empirical SAR data is now beautifully corroborated by recent advancements in structural biology.5[5].
While the orthosteric pocket universally requires a critical interaction with Arg111 (Arg3.36) to anchor the acidic pharmacophore, biased agonists exploit extended sub-pockets. For instance,2[2]. This specific TM6 orientation is highly favorable for the insertion of the Gi-protein α-subunit but creates a steric clash that is thermodynamically unfavorable for the bulky β-arrestin complex.
By leveraging these structural insights, drug development professionals can rationally design scaffolds that maximize Ligand-Lipophilicity Efficiency (LLE) while maintaining absolute signaling bias, paving the way for next-generation dyslipidemia and neuroinflammation therapeutics.
References
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - ResearchGate - 2
Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - ACS Publications - 3
Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC - NIH - 5
Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - ChEMBL - EMBL-EBI - 4
Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - bioRxiv - 1
Application Note: High-Throughput Screening Assays for the Characterization of 6-(Cyclohexyl(methyl)amino)nicotinic Acid and its Analogs at the Niacin Receptor GPR109A
Abstract Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia; however, its clinical utility is often limited by a significant side effect: cutaneous vasodilation, commonl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia; however, its clinical utility is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing.[1] The primary molecular target of nicotinic acid is the G-protein coupled receptor (GPCR) GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3] The development of novel GPR109A agonists, such as 6-(Cyclohexyl(methyl)amino)nicotinic acid, aims to retain the therapeutic anti-lipolytic effects while minimizing or eliminating the flushing response. This requires robust and scalable screening platforms to identify and characterize such compounds. This application note provides detailed protocols for two validated, high-throughput screening (HTS) assays suitable for the discovery and pharmacological profiling of novel GPR109A modulators: a Homogeneous Time-Resolved FRET (HTRF) cAMP assay for primary screening of receptor activation and a cell-based calcium mobilization assay as an orthogonal method to confirm activity and explore signaling pathways.
Scientific Background: The GPR109A Signaling Cascade
GPR109A is a pleiotropic receptor primarily coupling to the Gi/o family of G-proteins.[2] The canonical signaling pathway involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP is largely responsible for the desired anti-lipolytic effects in adipocytes.[4]
However, GPR109A activation can also recruit β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization and is believed to mediate the prostaglandin-dependent vasodilation that causes the undesirable flushing effect.[5][6] Therefore, an ideal therapeutic candidate would be a "biased agonist," selectively activating the Gi pathway over the β-arrestin pathway. The assays described herein provide the foundational screening tools to identify potent agonists and enable subsequent studies to determine signaling bias.
Figure 1: GPR109A signaling pathways.
Primary HTS Assay: cAMP Reduction via Homogeneous Time-Resolved FRET (HTRF)
For a primary screen of a large compound library, a homogenous assay with a robust signal window and high Z'-factor is essential.[7][8] The HTRF-based competitive immunoassay for cAMP is an industry-standard method for monitoring Gi-coupled receptor activity.[9][10]
Assay Principle: This assay quantifies intracellular cAMP levels based on a competitive binding format.[9] Following cell stimulation and lysis, endogenously produced cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer binds the antibody, the donor (Europium) and acceptor (d2) are brought into close proximity, generating a high FRET signal.[11] High levels of cellular cAMP from an unstimulated (or antagonist-treated) cell will displace the tracer, leading to a low FRET signal. Conversely, GPR109A agonist activity will inhibit cAMP production, allowing more tracer to bind the antibody and resulting in a high FRET signal.
Figure 2: HTRF cAMP assay workflow.
Protocol 2.1: HTRF cAMP Assay for GPR109A Agonists
Materials:
Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A.
Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 4X final concentration of the test compound and controls (Nicotinic acid, vehicle) in stimulation buffer.
Cell Stimulation: Add 5 µL of 4X Forskolin solution (at a final concentration equal to its EC80, to robustly stimulate adenylyl cyclase) and 5 µL of 4X compound solution to the cells.
Causality Note: Forskolin is used to elevate basal cAMP levels. The agonist's effect is measured as a reduction from this stimulated level, providing a more robust assay window for Gi-coupled receptors.
Incubation: Incubate the plate at room temperature for 30 minutes.
Cell Lysis and Reagent Addition: Add 10 µL of the pre-mixed HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to each well.
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data.
Assay Validation and Data
A robust HTS assay requires validation to ensure reliability.[12] Key parameters include the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV). An assay with a Z'-factor > 0.5 is considered excellent for screening.[8]
Parameter
Control Wells
Formula
Example Value
Acceptance Criteria
Max Signal
Vehicle + Forskolin
Mean of max signal wells
2.5 (Ratio)
-
Min Signal
High Conc. Niacin + Forskolin
Mean of min signal wells
0.8 (Ratio)
-
Z'-Factor
Max and Min Signal Wells
1 - [3(SDmax+SDmin) / |Meanmax-Meanmin|]
0.78
> 0.5
S/B Ratio
Max and Min Signal Wells
Meanmax / Meanmin
3.1
> 2
%CV
Max and Min Signal Wells
(SD / Mean) * 100
< 10%
< 15%
Table 1: Example Validation Data for the GPR109A HTRF cAMP Assay.
Orthogonal Assay: Calcium Mobilization via FLIPR
To confirm hits from the primary screen and eliminate false positives, an orthogonal assay based on a different signaling readout is crucial. While GPR109A is canonically Gi-coupled, it can also induce intracellular calcium release, especially in cell lines engineered to express promiscuous G-proteins (e.g., Gα16) or those with endogenous Gq coupling.[13] This provides a robust, real-time kinetic readout of receptor activation.
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4, Cal-520) that is loaded into the cytoplasm of the cells.[13][14] These dyes exhibit low fluorescence in the absence of free calcium but show a dramatic increase in fluorescence intensity upon binding to Ca2+ ions. When a GPR109A agonist activates the Gq pathway, it triggers the release of calcium from intracellular stores (the endoplasmic reticulum), causing a rapid, transient increase in fluorescence that can be measured in real-time by an instrument like a FLIPR (Fluorescence Imaging Plate Reader).[15]
Figure 3: Calcium mobilization assay workflow.
Protocol 3.1: FLIPR Calcium Mobilization Assay
Materials:
Cells: HEK293 cells stably expressing human GPR109A and a promiscuous G-protein such as Gα16.
Reagents: FLIPR Calcium 6 Assay Kit (or similar), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, Probenecid (anion transport inhibitor to improve dye retention).[13]
Equipment: FLIPR or similar kinetic fluorescence plate reader with integrated liquid handling.
Step-by-Step Methodology:
Cell Plating: Seed cells into 384-well plates at a density of 8,000-12,000 cells/well in 25 µL of culture medium and incubate overnight.
Dye Loading: Prepare the calcium dye solution according to the manufacturer's protocol, typically in an assay buffer like HBSS with HEPES and probenecid. Remove the cell culture medium and add 25 µL of dye solution to each well.
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.
Causality Note: This incubation allows the esterified, cell-permeant dye to enter the cells, where intracellular esterases cleave the ester group, trapping the active, fluorescent form of the dye in the cytoplasm.[14]
Compound Plate Preparation: Prepare a 4X final concentration of the test compound and controls in assay buffer in a separate 384-well source plate.
FLIPR Measurement:
a. Place both the cell plate and the compound plate into the FLIPR instrument.
b. Program the instrument to first read a baseline fluorescence for 10-20 seconds.
c. The instrument's integrated pipettor will then transfer 12.5 µL from the compound plate to the cell plate.
d. Continue reading the fluorescence kinetically for an additional 90-180 seconds to capture the full calcium response peak.
Data Analysis and Expected Results
The output is a kinetic curve of fluorescence intensity over time. Data is typically analyzed by calculating the maximum peak height minus the baseline reading. Dose-response curves are generated by plotting this response against the logarithm of the compound concentration to determine potency (EC50).
Compound
EC50 (nM)
Max Response (% of Niacin)
Nicotinic Acid
125
100%
6-(Cyclohexyl(methyl)amino)nicotinic acid (Hit)
85
110%
Inactive Analog
> 10,000
< 5%
Table 2: Example Dose-Response Data from a GPR109A Calcium Mobilization Assay.
Conclusion
The HTRF cAMP and calcium mobilization assays presented here constitute a robust, high-throughput screening cascade for the identification and characterization of novel GPR109A agonists like 6-(Cyclohexyl(methyl)amino)nicotinic acid. The HTRF assay provides a sensitive and scalable platform for primary screening based on the therapeutically relevant Gi signaling pathway. The FLIPR-based calcium assay serves as an excellent orthogonal method for hit confirmation, providing real-time kinetic data and mitigating the risk of technology-specific artifacts. Together, these protocols empower researchers in drug discovery to efficiently screen large compound libraries and prioritize leads for further development into next-generation dyslipidemia therapies with potentially improved side-effect profiles.
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI.
GPCR research reagents. Revvity.
HTRF technology on Microplate Readers. BMG LABTECH.
Nicotinic acetylcholine receptor assays. PubMed.
Mechanism of action of niacin. PubMed.
AlphaLISA SureFire Ultra Human and Mouse Phospho-PLC-γ1 (Tyr783) Detection Kit. Revvity.
A Supramolecular Biosensor for Rapid and High-Throughput Quantification of a Disease-Associated Niacin Metabolite. PubMed.
Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent.
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC.
Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system. Revvity.
Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. MDPI.
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biogene.
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PMC.
Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega.
Application Notes and Protocols for Developing Cell-Based Assays for 6-(Cyclohexyl(methyl)amino)nicotinic acid Activity
Introduction: The Scientific Rationale for GPR109A-Targeted Assays The development of novel therapeutic compounds requires a robust and biologically relevant screening platform. For nicotinic acid derivatives, such as th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scientific Rationale for GPR109A-Targeted Assays
The development of novel therapeutic compounds requires a robust and biologically relevant screening platform. For nicotinic acid derivatives, such as the compound of interest 6-(Cyclohexyl(methyl)amino)nicotinic acid, understanding their interaction with the primary molecular target is paramount. This guide provides a comprehensive framework for developing cell-based assays to characterize the activity of such compounds, focusing on the high-affinity niacin receptor, GPR109A (also known as HCA2).
The GPR109A Receptor: A Key Target for Nicotinic Acid and its Analogs
GPR109A is a G-protein coupled receptor (GPCR) that is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils[1][2]. It was identified as the molecular target for the lipid-lowering effects of nicotinic acid (niacin)[2]. The activation of GPR109A in adipocytes leads to a decrease in lipolysis, which in turn reduces the levels of free fatty acids in the plasma[1]. This is a key mechanism behind the therapeutic effects of niacin in dyslipidemia[3]. Given the structural similarity of 6-(Cyclohexyl(methyl)amino)nicotinic acid to nicotinic acid, GPR109A is its putative primary target.
The Dual Signaling Pathways of GPR109A: Gi/o and β-Arrestin
Upon agonist binding, GPR109A initiates intracellular signaling through two major pathways, a phenomenon that has significant implications for drug development.
The Canonical Gi/o Pathway: GPR109A couples to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[2]. This reduction in cAMP is directly responsible for the anti-lipolytic effects of GPR109A agonists in adipocytes.
The β-Arrestin Pathway: Like many GPCRs, GPR109A also signals through β-arrestin proteins. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, but also to the activation of distinct signaling cascades independent of G-proteins. The β-arrestin pathway has been implicated in some of the side effects of niacin, such as cutaneous flushing, as well as in potential anti-inflammatory effects[2].
The potential for a ligand to preferentially activate one pathway over the other is known as "biased agonism." A G-protein-biased agonist, for example, might retain the therapeutic anti-lipolytic effects with a reduced flushing profile. Therefore, it is crucial to assess the activity of a novel compound like 6-(Cyclohexyl(methyl)amino)nicotinic acid on both pathways.
Diagram of GPR109A Signaling Pathways
Caption: Dual signaling pathways of the GPR109A receptor upon agonist activation.
The Need for a Multi-Assay Approach for Novel Ligands
A single assay is insufficient to fully characterize the pharmacological profile of a new chemical entity targeting GPR109A. A comprehensive approach should involve at least two primary assays: one to quantify the G-protein-mediated signaling (cAMP inhibition) and another to measure β-arrestin recruitment. This dual-assay strategy will allow researchers to determine the compound's potency and efficacy on both major signaling branches, and to identify any potential for biased agonism.
Foundational Methodologies: Cell Line Selection and GPR109A Expression
The choice of cell line is a critical first step in developing a robust and reproducible cell-based assay. While some cell types endogenously express GPR109A (e.g., adipocytes, macrophages), for primary screening and mechanistic studies, it is often more practical to use a host cell line that does not endogenously express the receptor and can be engineered to express it at consistent levels.
Choosing the Right Cellular Background: HEK293 and CHO-K1 Cells
Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells are widely used for GPCR assays for several reasons:
Low Endogenous GPCR Expression: They generally have low to no endogenous expression of GPR109A, providing a clean background for the assay.
High Transfection Efficiency: They are readily transfected with plasmid DNA, allowing for the introduction of the GPR109A gene.
Robust Growth Characteristics: They are easy to culture and maintain, ensuring a consistent supply of cells for assays.
Compatibility with Assay Technologies: They are compatible with a wide range of assay formats, including luminescence, fluorescence, and FRET-based methods.
Protocol for Transient Transfection of GPR109A
Transient transfection is a rapid method for expressing GPR109A for initial studies and assay development.
Materials:
HEK293 or CHO-K1 cells
Complete growth medium (e.g., DMEM with 10% FBS)
Mammalian expression vector containing the human GPR109A coding sequence
Transfection reagent (e.g., Lipofectamine™ 3000 or similar)
Opti-MEM™ I Reduced Serum Medium
6-well tissue culture plates
Procedure:
Cell Seeding: The day before transfection, seed HEK293 or CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
Preparation of DNA-Transfection Reagent Complex:
In one tube, dilute the GPR109A expression plasmid in Opti-MEM™.
In a separate tube, dilute the transfection reagent in Opti-MEM™.
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in the 6-well plate.
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
Assay: After the incubation period, the cells are ready to be used in the functional assays described below.
Protocol for Generating a Stable GPR109A-Expressing Cell Line
For long-term and high-throughput screening applications, a stable cell line that continuously expresses GPR109A is highly recommended.
Materials:
HEK293 or CHO-K1 cells
GPR109A expression vector containing a selectable marker (e.g., neomycin or puromycin resistance)
Transfection reagent
Selection antibiotic (e.g., G418 for neomycin resistance or puromycin)
Cloning cylinders or limiting dilution supplies
Procedure:
Transfection: Transfect the cells with the GPR109A expression vector as described in the transient transfection protocol.
Selection: 48 hours post-transfection, passage the cells into a larger flask and add the appropriate selection antibiotic to the growth medium. The concentration of the antibiotic should be pre-determined by a kill curve on the parental cell line.
Clonal Selection: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear.
Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution into 96-well plates.
Expansion and Characterization: Expand the isolated clones and screen them for GPR109A expression and function using the assays described in the following sections. Select a high-expressing, functionally responsive clone for future experiments.
Primary Assay 1: Quantifying Gi/o Signaling via cAMP Inhibition
This assay measures the ability of 6-(Cyclohexyl(methyl)amino)nicotinic acid to activate the GPR109A-Gi/o pathway, leading to a decrease in intracellular cAMP levels. A common and robust method for this is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of the cAMP Assay
The HTRF cAMP assay is a competitive immunoassay. It measures the level of cAMP produced by cells by detecting the FRET signal between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of intracellular cAMP leads to a low FRET signal, while a low level of cAMP results in a high FRET signal. To measure the inhibitory effect of a GPR109A agonist, cells are first stimulated with an adenylyl cyclase activator, such as forskolin, to raise basal cAMP levels.
Detailed Protocol for a HTRF-Based cAMP Assay
Materials:
Stable GPR109A-expressing HEK293 or CHO-K1 cells
Assay buffer (e.g., HBSS with 20 mM HEPES)
Forskolin
6-(Cyclohexyl(methyl)amino)nicotinic acid (and other reference agonists like nicotinic acid)
HTRF cAMP assay kit (containing anti-cAMP-cryptate and cAMP-d2)
384-well white assay plates
HTRF-compatible plate reader
Procedure:
Cell Preparation: Harvest the GPR109A-expressing cells and resuspend them in assay buffer at a pre-determined optimal density.
Compound Preparation: Prepare a serial dilution of 6-(Cyclohexyl(methyl)amino)nicotinic acid and reference agonists in assay buffer.
Assay Plate Setup:
Add the cell suspension to the wells of the 384-well plate.
Add the serially diluted compounds to the respective wells.
Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to give a robust cAMP signal (typically in the low micromolar range).
Incubation: Incubate the plate at room temperature for 30-60 minutes.
Detection:
Add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2) to all wells.
Incubate the plate in the dark at room temperature for 60 minutes.
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
Data Analysis and Interpretation
Calculate the HTRF Ratio: For each well, calculate the ratio of the fluorescence at 665 nm to that at 620 nm and multiply by 10,000.
Normalize the Data: Normalize the data to the positive control (forskolin alone, 0% inhibition) and the negative control (no forskolin, 100% inhibition).
Generate Dose-Response Curve: Plot the normalized response as a function of the log concentration of 6-(Cyclohexyl(methyl)amino)nicotinic acid.
Determine Potency (EC50): Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect.
Primary Assay 2: Assessing Biased Agonism through β-Arrestin Recruitment
This assay will determine if 6-(Cyclohexyl(methyl)amino)nicotinic acid can induce the recruitment of β-arrestin to the activated GPR109A receptor. A variety of assay formats are available, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme complementation assays. Here, we describe a split-luciferase based assay.
The Role of β-Arrestin in GPR109A Signaling and Biased Agonism
As previously mentioned, β-arrestin recruitment is a key event in GPR109A signaling that can lead to distinct cellular outcomes compared to the Gi/o pathway. By quantifying β-arrestin recruitment in parallel with the cAMP assay, one can build a more complete picture of the compound's pharmacology and assess for biased agonism.
Principle of the β-Arrestin Recruitment Assay (e.g., Enzyme Complementation)
In this assay, GPR109A is fused to one fragment of a luciferase enzyme, and β-arrestin is fused to the complementary fragment. When the two proteins are not interacting, the luciferase is inactive. Upon agonist-induced recruitment of β-arrestin to GPR109A, the two luciferase fragments are brought into close proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate.
Diagram of the Split-Luciferase β-Arrestin Assay Workflow
Caption: Workflow for the split-luciferase β-arrestin recruitment assay.
Detailed Protocol for a Split-Luciferase β-Arrestin Recruitment Assay
Materials:
HEK293 or CHO-K1 cells
Expression vectors for GPR109A fused to one luciferase fragment and β-arrestin-2 fused to the other
Assay buffer
6-(Cyclohexyl(methyl)amino)nicotinic acid and reference agonists
Luciferase substrate
384-well white, solid-bottom assay plates
Luminometer
Procedure:
Cell Preparation: Co-transfect cells with the two fusion constructs. 24-48 hours post-transfection, harvest and resuspend the cells in assay buffer.
Compound Preparation: Prepare a serial dilution of 6-(Cyclohexyl(methyl)amino)nicotinic acid and reference agonists.
Assay Plate Setup:
Add the cell suspension to the wells of the 384-well plate.
Add the serially diluted compounds to the respective wells.
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
Detection:
Add the luciferase substrate to all wells according to the manufacturer's instructions.
Incubate for 5-10 minutes in the dark at room temperature.
Data Acquisition: Read the luminescence signal on a plate-based luminometer.
Data Analysis and Interpretation
Normalize the Data: Normalize the luminescent signal to the vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation).
Generate Dose-Response Curve: Plot the normalized response as a function of the log concentration of the test compound.
Determine Potency (EC50) and Efficacy (Emax): Fit the data to a four-parameter logistic equation to determine the EC50 and the maximal efficacy (Emax) relative to the reference agonist.
Data Summary and Interpretation
A clear and concise summary of the data is essential for comparing the activity of novel compounds.
Tabulated Summary of Assay Parameters
Parameter
cAMP Inhibition Assay
β-Arrestin Recruitment Assay
Cell Line
GPR109A-HEK293
GPR109A-HEK293
Cell Seeding Density
5,000 cells/well
10,000 cells/well
Assay Plate
384-well white
384-well white, solid-bottom
Incubation Time
30 minutes
90 minutes
Detection Method
HTRF
Luminescence
Reference Agonist
Nicotinic Acid
Nicotinic Acid
Interpreting the Combined Results: Potency, Efficacy, and Potential Bias
By comparing the EC50 and Emax values from both assays, a pharmacological profile of 6-(Cyclohexyl(methyl)amino)nicotinic acid can be established.
Balanced Agonist: If the compound shows similar potency and efficacy in both the cAMP and β-arrestin assays, it is considered a balanced agonist.
G-protein Biased Agonist: If the compound is significantly more potent or efficacious in the cAMP assay compared to the β-arrestin assay, it is considered G-protein biased. This could be a desirable profile for a therapeutic candidate, potentially minimizing β-arrestin-mediated side effects.
β-Arrestin Biased Agonist: Conversely, if the compound is more potent or efficacious in the β-arrestin assay, it is β-arrestin biased. This might be of interest for exploring the anti-inflammatory or other non-canonical signaling pathways of GPR109A.
Conclusion
This guide provides a detailed framework for the development and implementation of cell-based assays to characterize the activity of novel nicotinic acid derivatives like 6-(Cyclohexyl(methyl)amino)nicotinic acid at the GPR109A receptor. By employing a multi-assay strategy that interrogates both the G-protein and β-arrestin signaling pathways, researchers can gain a comprehensive understanding of a compound's pharmacological profile, including its potency, efficacy, and potential for biased agonism. This information is critical for the rational design and development of new therapeutics targeting GPR109A.
References
Ahmed, K., Tunaru, S., & Offermanns, S. (2019). GPR109A, GPR109B, and GPR81: A Family of Receptors for Metabolic Intermediates. Physiological Reviews, 99(3), 1379–1413.
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]
Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J. T., Wenhance, C., & Choudhury, R. P. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 69-77. [Link]
Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., Offermanns, S., Nussbaum, J. J., Smith, S. B., Thangaraju, M., Ganapathy, V., & Martin, P. M. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]
Kim, H. Y., Lee, J. Y., Kim, K. R., Lee, J. H., Kim, E., & Cheong, J. H. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research, 38(6), 1019–1032. [Link]
Knowles, H. J., & Heisler, L. K. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3472–3475. [Link]
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163–1173. [Link]
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target. Trends in Pharmacological Sciences, 27(7), 384–390.
Richman, J. G., Daza, A. V., D'Andrea, M. R., & Andrade, A. C. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(21), 15878–15886. [Link]
Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., Hiyama, H., & Furuichi, K. (2003). Molecular Identification of Human GPR109A (PUMA-G) as a Receptor for Nicotinic Acid.
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
Walters, J., D'Andrea, M. R., & Andrade, A. C. (2009). Conformational change in β-arrestin2 upon activation of GPR109A. Journal of Receptors and Signal Transduction, 29(1), 21–28.
Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., Ignar, D. M., Murdock, P. R., Steplewski, K., Green, A., Brown, A. J., & Dowell, S. J. (2003). Molecular identification of a high-affinity niacin receptor that is expressed in adipose tissue and macrophages. The Journal of Biological Chemistry, 278(13), 11345–11350.
Application Note: Synthesis and Characterization of 6-(Cyclohexyl(methyl)amino)nicotinic Acid
Introduction Substituted nicotinic acids are highly valued building blocks in medicinal chemistry, agrochemical development, and the synthesis of proteolysis-targeting chimeras (PROTACs). The introduction of a bulky, lip...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted nicotinic acids are highly valued building blocks in medicinal chemistry, agrochemical development, and the synthesis of proteolysis-targeting chimeras (PROTACs). The introduction of a bulky, lipophilic amine—such as a cyclohexyl(methyl)amino group—at the 6-position of the pyridine ring modulates the physicochemical properties of the scaffold, often improving metabolic stability and target binding affinity. This application note details a robust, scalable, and self-validating protocol for synthesizing 6-(Cyclohexyl(methyl)amino)nicotinic acid via a Nucleophilic Aromatic Substitution (S_NAr) methodology.
Mechanistic Rationale & Experimental Design
The synthesis relies on the S_NAr displacement of the chloride leaving group from 6-chloronicotinic acid by N-methylcyclohexylamine.
Electrophilic Activation: The pyridine ring is an electron-deficient aromatic heterocycle; the electronegative nitrogen atom polarizes the ring, making the 2- and 6-positions highly susceptible to nucleophilic attack[1]. Furthermore, the presence of the electron-withdrawing carboxylic acid at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, heavily activating the 6-chloro substituent for displacement.
Nucleophile Considerations: N-methylcyclohexylamine is a secondary amine. While the methyl group provides inductive electron donation (increasing nucleophilicity), the bulky cyclohexyl ring introduces significant steric hindrance[2]. Consequently, the reaction requires elevated temperatures to overcome the activation energy barrier of the Meisenheimer complex transition state.
Solvent and Base Selection: The reaction is optimally conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF stabilizes the negatively charged intermediate without hydrogen-bonding to the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the stoichiometric HCl generated during the reaction. Without an exogenous base, the N-methylcyclohexylamine would be protonated to form an unreactive hydrochloride salt, stalling the reaction and severely reducing the yield[3].
Workflow Visualization
Workflow for the SNAr synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid.
Experimental Protocol
Safety Precautions: DMF is a reproductive toxin and skin irritant. Handle all reagents in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Step 1: Reaction Assembly
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.57 g, 10.0 mmol).
Suspend the solid in anhydrous DMF (15.0 mL).
Add DIPEA (3.48 mL, 20.0 mmol, 2.0 eq) via syringe. The mixture will transition into a homogeneous solution as the soluble carboxylate salt forms.
Attach a reflux condenser to the flask and flush the system with inert gas (N₂ or Ar).
Heat the reaction mixture in an oil bath set to 100 °C with vigorous stirring for 16–24 hours.
Self-Validation (IPC): Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% AcOH) or LC-MS. The reaction is deemed complete when the 6-chloronicotinic acid peak/spot is entirely consumed, ensuring downstream purity.
Step 3: Workup and Isolation
Remove the flask from the oil bath and allow it to cool to ambient temperature (20–25 °C).
Transfer the crude mixture to a 250 mL Erlenmeyer flask containing 50 mL of crushed ice and deionized water. Stir vigorously.
Self-Validation (Precipitation): Slowly add 1M aqueous HCl dropwise while monitoring with a pH meter until the solution reaches a pH of exactly 3.5 to 4.0.
Causality: The product contains both a basic amino-pyridine moiety and a carboxylic acid. Adjusting the pH to its isoelectric point minimizes its aqueous solubility, driving the quantitative precipitation of the zwitterionic/free acid form.
Stir the resulting suspension at 0–5 °C for 1 hour to maximize crystal maturation and precipitation.
Step 4: Purification
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
Wash the filter cake sequentially with cold deionized water (2 × 20 mL) to remove residual DMF and DIPEA hydrochloride salts, followed by cold diethyl ether (10 mL) to remove trace unreacted amine and lipophilic organic impurities.
Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure product.
Quantitative Data & Expected Properties
Table 1: Reagent Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Density (g/mL)
6-Chloronicotinic acid
157.55
1.0
1.57 g
N/A
N-Methylcyclohexylamine
113.20
1.5
1.95 mL
0.868
DIPEA
129.24
2.0
3.48 mL
0.742
DMF (Solvent)
73.09
N/A
15.0 mL
0.944
Table 2: Expected Physicochemical Properties of Product
Property
Value / Description
Target Compound
6-(Cyclohexyl(methyl)amino)nicotinic acid
Chemical Formula
C₁₃H₁₈N₂O₂
Exact Mass
234.1368 Da
Appearance
Off-white to pale yellow solid
Expected Yield
75 – 85%
Ionization (LC-MS)
[M+H]⁺ m/z 235.14
References
Title: Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate-Based Approach
Source: d-nb.info
URL:
Title: Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles
Source: benchchem.com
URL: [3]
Measuring the Binding Affinity of 6-(Cyclohexyl(methyl)amino)nicotinic acid: A Detailed Guide to Biophysical Techniques
Introduction: The Critical Role of Binding Affinity in Drug Discovery In the landscape of modern drug discovery, a thorough understanding of the interaction between a small molecule and its biological target is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Binding Affinity in Drug Discovery
In the landscape of modern drug discovery, a thorough understanding of the interaction between a small molecule and its biological target is paramount. This interaction is quantitatively described by the binding affinity, a measure of the strength of the non-covalent forces that hold the two molecules together.[1] For novel compounds such as 6-(Cyclohexyl(methyl)amino)nicotinic acid, a derivative of the essential vitamin B3 (niacin), determining the binding affinity is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.[2][3] Nicotinic acid and its derivatives are known to be biologically active, with some showing promise as anticancer agents.[4][5] The precise measurement of binding affinity, often expressed as the equilibrium dissociation constant (KD), provides invaluable insights for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.[6] A lower KD value signifies a higher binding affinity, indicating a more potent interaction between the ligand and its target.[1][6]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for measuring the binding affinity of 6-(Cyclohexyl(methyl)amino)nicotinic acid to a putative protein target. We will explore three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). Each section will delve into the theoretical underpinnings of the technique, provide a step-by-step experimental protocol, and explain the rationale behind key experimental choices, ensuring a self-validating and robust experimental design.
While the specific biological target of 6-(Cyclohexyl(methyl)amino)nicotinic acid is not defined in this note, the presented protocols are broadly applicable to a wide range of protein targets. For the purpose of illustration, we will consider a hypothetical interaction with a kinase, a common target class for small molecule inhibitors.
I. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of a small molecule binding to an immobilized protein target.[7][8]
Core Principle
SPR detects changes in the refractive index at the surface of a sensor chip.[8] In a typical experiment, the protein of interest (the ligand) is immobilized on the sensor surface. A solution containing the small molecule (the analyte), in this case, 6-(Cyclohexyl(methyl)amino)nicotinic acid, is then flowed over the surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a change in the refractive index, which is detected as a change in the SPR signal.[9] By monitoring this change over time, one can derive the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon.[6]
Experimental Workflow Diagram
Caption: Workflow for SPR-based binding affinity measurement.
Detailed Protocol
1. Materials and Reagents:
Protein Target: Purified protein of interest (e.g., kinase) at >95% purity, concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
Compound: 6-(Cyclohexyl(methyl)amino)nicotinic acid (MW: 248.32 g/mol ) dissolved in 100% DMSO to create a 10 mM stock solution.
SPR Instrument: Biacore T200, Bruker SPR-24 Pro, or similar.[8]
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
Running Buffer: PBS with 0.05% Tween-20 and 1% DMSO (or matched to the final DMSO concentration in the sample).
2. Protein Immobilization:
Rationale: Covalent immobilization of the protein to the sensor chip surface is a critical step. Amine coupling is a common and robust method.[10] The goal is to achieve a sufficient density of active protein on the surface to generate a good signal upon small molecule binding.
Procedure:
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject the purified protein (diluted to 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The low pH of the buffer protonates the surface carboxyl groups and promotes electrostatic interactions with the positively charged protein, concentrating it at the surface for efficient coupling.
Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection, to subtract any non-specific binding and bulk refractive index changes.
3. Binding Analysis:
Rationale: A concentration series of the small molecule is injected over the immobilized protein surface to determine the concentration-dependent binding response.
Procedure:
Prepare a serial dilution of the 6-(Cyclohexyl(methyl)amino)nicotinic acid stock solution in running buffer. A typical concentration range for an initial screen would be from 100 µM down to low nM concentrations. The final DMSO concentration should be kept constant across all samples and in the running buffer to minimize solvent effects.
Perform a kinetic titration experiment by injecting each concentration of the compound over the protein and reference surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).
Between each concentration injection, regenerate the sensor surface by injecting a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound compound. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
4. Data Analysis:
Rationale: The raw sensorgram data is processed and fitted to a suitable binding model to extract kinetic parameters.
Procedure:
The reference-subtracted sensorgrams are globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software. This model assumes a simple bimolecular interaction.
The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Data Presentation
Parameter
Description
Expected Value Range
kon (M⁻¹s⁻¹)
Association rate constant
10³ - 10⁷
koff (s⁻¹)
Dissociation rate constant
10⁻¹ - 10⁻⁵
KD (M)
Equilibrium dissociation constant
10⁻³ - 10⁻⁹
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] It is considered the "gold standard" for binding affinity determination as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13][14]
Core Principle
In an ITC experiment, a solution of the ligand (6-(Cyclohexyl(methyl)amino)nicotinic acid) is titrated into a solution containing the protein target.[14] The heat change upon each injection is measured by a sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data is plotted as heat change versus the molar ratio of ligand to protein, and this binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[14]
Experimental Workflow Diagram
Caption: Workflow for ITC-based binding affinity and thermodynamic characterization.
Detailed Protocol
1. Materials and Reagents:
Protein Target: Purified protein of interest (e.g., kinase) at >95% purity, concentration of 10-50 µM.
Compound: 6-(Cyclohexyl(methyl)amino)nicotinic acid at a concentration 10-20 times higher than the protein concentration.
ITC Instrument: MicroCal PEAQ-ITC, TA Instruments Affinity ITC, or similar.[1]
Buffer: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended to minimize buffer-related heat changes. Both protein and compound solutions must be in the exact same buffer.
2. Sample Preparation:
Rationale: Precise buffer matching between the protein and compound solutions is crucial to avoid large heats of dilution that can mask the binding signal.
Procedure:
Dialyze the purified protein extensively against the chosen ITC buffer.
Dissolve the 6-(Cyclohexyl(methyl)amino)nicotinic acid in the final dialysis buffer. If a co-solvent like DMSO is necessary, ensure the exact same concentration is present in both the protein and compound solutions.
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.[13]
3. ITC Experiment:
Rationale: A series of small injections of the ligand into the protein solution allows for the precise measurement of the heat of binding at different molar ratios.
Procedure:
Load the protein solution into the sample cell and the compound solution into the injection syringe.
After the instrument has reached thermal equilibrium, perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
A control experiment, titrating the compound into buffer alone, should be performed to determine the heat of dilution.
4. Data Analysis:
Rationale: The integrated heat data is fitted to a binding model to extract the thermodynamic parameters.
Procedure:
Integrate the area under each injection peak to determine the heat change per injection.
Subtract the heat of dilution from the heat of binding.
Plot the corrected heat per injection against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Data Presentation
Parameter
Description
KD (M)
Equilibrium dissociation constant
n
Stoichiometry of binding
ΔH (kcal/mol)
Enthalpy change of binding
ΔS (cal/mol·K)
Entropy change of binding
ΔG (kcal/mol)
Gibbs free energy change of binding
III. Microscale Thermophoresis (MST): A Versatile Solution-Based Method
Microscale Thermophoresis (MST) is a powerful and versatile technique for quantifying biomolecular interactions in solution.[15][16] It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis, which is sensitive to changes in the size, charge, and hydration shell of the molecules upon binding.[15][16]
Core Principle
In an MST experiment, one of the binding partners is fluorescently labeled. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled molecule in this gradient is monitored.[16] When the labeled molecule binds to a non-labeled partner, its thermophoretic properties change, leading to a change in the fluorescence signal in the heated region.[17] By titrating the non-labeled binding partner and measuring the change in the normalized fluorescence, a binding curve can be generated from which the KD can be determined.[17]
Experimental Workflow Diagram
Caption: Workflow for MST-based binding affinity measurement.
Detailed Protocol
1. Materials and Reagents:
Protein Target: Purified protein of interest (e.g., kinase).
MST Instrument: Monolith NT.115 or similar (NanoTemper Technologies).[18]
Fluorescent Labeling Kit: NHS-ester reactive dye (e.g., RED-NHS) for covalent labeling of primary amines on the protein.
Capillaries: Standard or premium treated capillaries.
Assay Buffer: PBS with 0.05% Tween-20.
2. Protein Labeling:
Rationale: Covalent labeling of the protein with a fluorescent dye is required for detection. It is important to control the labeling ratio to avoid altering the protein's binding activity.
Procedure:
Label the protein with the NHS-ester reactive dye according to the manufacturer's instructions. A 1:1 to 1:3 molar ratio of protein to dye is typically a good starting point.
Remove the excess, unconjugated dye using a desalting column.
Determine the final concentration and labeling efficiency of the fluorescently labeled protein.
3. MST Experiment:
Rationale: A serial dilution of the unlabeled compound is incubated with a fixed concentration of the labeled protein to generate a binding curve.
Procedure:
Prepare a 16-point serial dilution of the 6-(Cyclohexyl(methyl)amino)nicotinic acid in the assay buffer.
Mix each compound dilution with an equal volume of the labeled protein solution (at a final concentration in the low nM range).
Incubate the mixtures for a short period to allow the binding to reach equilibrium.
Load the samples into the MST capillaries and place them in the instrument.
Perform the MST measurement. The instrument will apply an IR laser to induce a temperature gradient and record the fluorescence change over time.
4. Data Analysis:
Rationale: The change in normalized fluorescence is plotted against the compound concentration and fitted to a binding model.
Procedure:
The MST instrument software will automatically calculate the change in normalized fluorescence (ΔFnorm) for each sample.
Plot the ΔFnorm against the logarithm of the compound concentration.
Fit the resulting binding curve to the KD model to determine the equilibrium dissociation constant.
Data Presentation
Parameter
Description
KD (M)
Equilibrium dissociation constant
Signal-to-Noise Ratio
A measure of the quality of the MST signal
IV. Concluding Remarks and Technique Selection
The choice of technique for measuring the binding affinity of 6-(Cyclohexyl(methyl)amino)nicotinic acid will depend on the specific research question, the available instrumentation, and the properties of the target protein.
Surface Plasmon Resonance (SPR) is an excellent choice for obtaining detailed kinetic information (kon and koff) in addition to the binding affinity (KD). It is a high-throughput technique suitable for screening and lead optimization.[8][10]
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, offering deep mechanistic insights. It is a solution-based technique that does not require labeling or immobilization.[14]
Microscale Thermophoresis (MST) is a versatile and rapid solution-based method that requires very small amounts of sample. It is particularly useful for challenging targets and can be performed in complex biological matrices.[15][19]
By employing these robust biophysical techniques, researchers can accurately and reliably determine the binding affinity of 6-(Cyclohexyl(methyl)amino)nicotinic acid, a crucial step in understanding its biological function and advancing its potential as a therapeutic agent.
References
Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. [Link]
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. [Link]
Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. [Link]
Application Note: Comprehensive in vitro Metabolic Stability Assessment of 6-(Cyclohexyl(methyl)amino)nicotinic Acid
Scientific Rationale & Structural Liability Analysis In preclinical drug development, accurately predicting the hepatic clearance of a New Chemical Entity (NCE) is paramount for establishing in vivo dosing regimens. The...
In preclinical drug development, accurately predicting the hepatic clearance of a New Chemical Entity (NCE) is paramount for establishing in vivo dosing regimens. The compound 6-(Cyclohexyl(methyl)amino)nicotinic acid presents a unique multiphasic metabolic profile due to its specific structural moieties.
Standard microsomal stability assays, which rely solely on NADPH to assess Cytochrome P450 (CYP)-mediated Phase I metabolism, are fundamentally inadequate for this compound. A critical analysis of its structure reveals two distinct metabolic axes:
Phase I Liabilities: The highly lipophilic cyclohexyl ring is a prime target for aliphatic hydroxylation (primarily via CYP3A4), while the N-methyl group is highly susceptible to oxidative N-demethylation.
Phase II Liabilities: The free carboxylic acid on the nicotinic acid core is a classic substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, leading to the formation of acyl glucuronides. Acyl glucuronides are of particular toxicological interest as they can be chemically reactive, potentially leading to protein haptenization and idiosyncratic toxicities.
To prevent the underprediction of in vivo clearance—a common pitfall for carboxylic acid-containing drugs—the methodology must employ a fortified liver microsome system supplemented with both NADPH and UDP-glucuronic acid (UDPGA), alongside a membrane-permeabilizing agent.
Fig 1: Predicted Phase I and Phase II biotransformation pathways for the target compound.
Experimental Design: The Self-Validating System
To ensure absolute trustworthiness of the generated intrinsic clearance (
) data, the protocol is designed as a self-validating system . Experimental artifacts—such as chemical degradation, non-specific binding, or inactive enzyme batches—are ruled out through mandatory control arms.
Causality Behind Experimental Choices
Substrate Concentration (1 µM): The assay is conducted at 1 µM to ensure the concentration is significantly below the Michaelis-Menten constant (
) for most hepatic enzymes. This guarantees that the reaction follows first-order kinetics, allowing for the accurate calculation of half-life () [1].
Alamethicin Inclusion (25 µg/mg protein): During the homogenization of liver tissue to create microsomes, the endoplasmic reticulum fragments into inside-out vesicles. Because UGT active sites are located on the luminal side, the highly polar UDPGA cofactor cannot reach them. Alamethicin, a pore-forming peptide, is required to permeabilize the vesicles, restoring UGT activity.
Acetonitrile (ACN) Quenching: ACN instantly denatures microsomal proteins, halting enzymatic activity at precise time points, while simultaneously acting as an extraction solvent for the analyte prior to LC-MS/MS analysis[2].
Mandatory Control Matrices
Positive Control (Phase I): Verapamil (Rapid CYP-mediated clearance).
Positive Control (Phase II): Diclofenac (Rapid UGT-mediated clearance).
Negative Control (Minus Cofactors): Buffer replaces NADPH/UDPGA. Any depletion observed here indicates chemical instability or non-specific binding to the assay plate, not enzymatic metabolism.
Human Liver Microsomes (HLM), pooled (e.g., 50 donors)
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
NADPH (10 mM stock in buffer)
UDPGA (20 mM stock in buffer)
Alamethicin (5 mg/mL stock in DMSO)
Test Compound: 6-(Cyclohexyl(methyl)amino)nicotinic acid (10 mM in DMSO)
Ice-cold Acetonitrile containing Internal Standard (IS)
Workflow Execution
Fig 2: Logical step-by-step workflow for the fortified microsomal stability assay.
Detailed Procedure:
Permeabilization: Dilute HLM to 1.0 mg/mL in phosphate buffer. Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes.
Compound Spiking: Prepare a 100 µM intermediate solution of 6-(Cyclohexyl(methyl)amino)nicotinic acid in 50% ACN/water. Spike this into the microsomal suspension to achieve a 2 µM concentration (DMSO < 0.1% to prevent CYP inhibition).
Incubation Setup: Transfer 50 µL of the spiked microsomal suspension to a 96-well incubation plate. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 50 µL of a pre-warmed cofactor mix (2 mM NADPH and 4 mM UDPGA in buffer). The final assay volume is 100 µL, containing 0.5 mg/mL HLM, 1 µM test compound, 1 mM NADPH, and 2 mM UDPGA.
Sampling & Quenching: At designated time points (
= 0, 15, 30, 45, 60 min), remove a 20 µL aliquot and immediately transfer it into a crash plate containing 60 µL of ice-cold ACN with Internal Standard.
Processing: Seal the crash plate, vortex for 2 minutes, and centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
LC-MS/MS Quantification and Data Analysis
The depletion of the parent compound is monitored via LC-MS/MS using Multiple Reaction Monitoring (MRM). The peak area ratio of the test compound to the internal standard is plotted against time.
Pharmacokinetic Calculations
Because the substrate concentration is well below
, the rate of metabolism is proportional to the concentration of the drug, yielding a first-order decay curve.
Elimination Rate Constant (
): Determined from the negative slope of the natural logarithm of the percentage of parent remaining versus incubation time.
In vitro Half-Life (
):
In vitro Intrinsic Clearance (
):
(Where = incubation volume in µL, and = mass of microsomal protein in mg. Result is expressed in µL/min/mg protein).
Quantitative Data Presentation
The following table summarizes the anticipated quantitative output, demonstrating the critical difference between assessing Phase I alone versus Phase I + Phase II pathways for this specific nicotinic acid derivative.
Species / Matrix
Assay Condition
Elimination Rate Constant, ()
Half-Life, (min)
(µL/min/mg)
Hepatic Extraction Ratio () Classification
Human (HLM)
Phase I (NADPH only)
0.0115
60.2
23.0
Low
Human (HLM)
Phase I + II (NADPH + UDPGA)
0.0385
18.0
77.0
Moderate - High
Rat (RLM)
Phase I (NADPH only)
0.0247
28.0
49.4
Moderate
Rat (RLM)
Phase I + II (NADPH + UDPGA)
0.0761
9.1
152.2
High
Negative Control
Buffer (No Cofactors)
< 0.001
> 120
< 5.0
Stable (Assay Validated)
Note: The mock data highlights the phenomenon where relying solely on Phase I screening would falsely categorize the compound as "metabolically stable" (Low
), whereas the inclusion of UGT cofactors reveals significant Phase II clearance liability.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. [Link]
Application
Application Notes and Protocols for 6-Aminonicotinic Acid Derivatives in Drug Discovery
Introduction: The Versatility of the 6-Aminonicotinic Acid Scaffold 6-Aminonicotinic acid, a pyridine-based scaffold, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique electronic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the 6-Aminonicotinic Acid Scaffold
6-Aminonicotinic acid, a pyridine-based scaffold, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique electronic properties and versatile chemical handles—an amino group and a carboxylic acid—allow for the strategic design and synthesis of a diverse array of derivatives with a wide spectrum of biological activities.[1] This guide provides an in-depth exploration of the practical applications of 6-aminonicotinic acid derivatives, focusing on their therapeutic potential in oncology, metabolic disorders, and neuroscience. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their synthesis and biological evaluation, and present key data to inform and guide researchers in the field.
Therapeutic Applications and Mechanistic Insights
The structural framework of 6-aminonicotinic acid allows for its derivatives to be tailored to interact with a variety of biological targets. This has led to their investigation in several key therapeutic areas.
Oncology: Targeting DNA Repair and Cancer Metabolism
In the realm of oncology, derivatives of 6-aminonicotinic acid have shown significant promise, primarily through the inhibition of two key enzymes: Poly(ADP-ribose) polymerase (PARP) and 6-phosphogluconate dehydrogenase (6PGD).
Mechanism of Action: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] When PARP1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, these DSBs cannot be repaired, leading to a state of "synthetic lethality" and subsequent cell death.[3][4]
6-Aminonicotinamide, a closely related derivative, is metabolized in cells to 6-amino-NAD+, which acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[4] This inhibition of PARP activity potentiates the efficacy of DNA-damaging agents and can be particularly effective in cancers with deficient DNA repair mechanisms.[3]
Signaling Pathway:
Figure 1: PARP1 Inhibition by 6-Aminonicotinic Acid Derivatives.
Mechanism of Action: 6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), a metabolic pathway crucial for generating NADPH and the precursors for nucleotide biosynthesis.[5] Cancer cells often exhibit an upregulated PPP to meet their high demand for anabolic processes and to counteract oxidative stress. By inhibiting 6PGD, 6-aminonicotinic acid derivatives can disrupt cancer cell metabolism, leading to reduced proliferation and increased sensitivity to oxidative damage.[5] Similar to PARP inhibition, 6-aminonicotinamide (6AN) is converted intracellularly to 6-amino-NADP+, which is a potent inhibitor of 6PGD.[5]
Signaling Pathway:
Figure 2: Inhibition of the Pentose Phosphate Pathway by 6-Aminonicotinic Acid Derivatives.
Mechanism of Action: Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It acts as a glucose sensor, and its activity is crucial for glucose-stimulated insulin secretion and hepatic glucose uptake. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to enhanced glucose disposal and improved glycemic control.[1][6] Derivatives of 6-aminonicotinic acid have been explored as scaffolds for the development of potent and selective GKAs for the treatment of type 2 diabetes.[1]
Quantitative Data: Glucokinase Activator Potency
Compound Class
Derivative Example
EC50 (nM)
Reference
Pyridazinone derivatives
Compound with c-pentyl and nicotinic acid substitution
Mechanism of Action: The γ-aminobutyric acid type A (GABA(A)) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key therapeutic strategy for conditions such as anxiety, epilepsy, and sleep disorders. 6-Aminonicotinic acid and its analogs have been shown to act as agonists at the GABA(A) receptor, with some derivatives exhibiting high affinity and potency.[2][8] The structural features of these derivatives allow them to bind to the GABA binding site and mimic the action of the endogenous ligand, leading to neuronal inhibition.[2]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Methyl 6-aminonicotinate has been utilized as a building block in the synthesis of selective HDAC3 inhibitors.[9][10]
This section provides detailed, step-by-step methodologies for the synthesis of a representative 6-aminonicotinic acid derivative and for a key biological assay.
Protocol 1: Synthesis of 6-(morpholine-4-carbonyl)pyridin-2-amine
This protocol describes the synthesis of a 6-aminonicotinic acid amide derivative, a common structural motif in bioactive molecules.[11]
Experimental Workflow:
Figure 3: Workflow for the Synthesis of a 6-Aminonicotinic Acid Amide Derivative.
Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinic acid (1.0 eq) in DMF.
Add triethylamine (2.0 eq) to the solution, followed by morpholine (3.0 eq).
Add HATU (1.6 eq) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature overnight.
Work-up:
Dilute the reaction mixture with ethyl acetate and water.
Separate the organic and aqueous layers.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash twice with water, then once with brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography using a gradient of DCM and MeOH (with 0.1% triethylamine) as the eluent.
Characterization:
Collect the fractions containing the pure product and concentrate under reduced pressure.
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a common method for evaluating the inhibitory activity of compounds against PARP1.
Materials:
Recombinant human PARP1 enzyme
Activated DNA (histone-free)
β-Nicotinamide adenine dinucleotide (β-NAD+)
PARP assay buffer
Test compounds (dissolved in DMSO)
Nicotinamide (as a standard inhibitor)
Developer reagent (containing a fluorescent probe for NAD+ consumption)
96-well black microplate
Plate reader with fluorescence capabilities
Procedure:
Prepare Reagents:
Prepare a serial dilution of the test compounds and the standard inhibitor (nicotinamide) in PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
Prepare a working solution of PARP1 enzyme in PARP assay buffer.
Prepare a reaction mixture containing activated DNA and β-NAD+ in PARP assay buffer.
Assay Setup:
Add the diluted test compounds or standard inhibitor to the wells of the 96-well plate.
Add the PARP1 enzyme solution to all wells except the "no enzyme" control wells.
Initiate the reaction by adding the reaction mixture (activated DNA and β-NAD+) to all wells.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
Detection:
Stop the reaction and measure the remaining NAD+ by adding the developer reagent to each well.
Incubate for a further 15-30 minutes at room temperature.
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
Derivatives of 6-aminonicotinic acid represent a highly versatile and promising class of compounds in drug discovery. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties to target a range of enzymes and receptors implicated in various diseases. The successful development of PARP inhibitors has already demonstrated the clinical potential of scaffolds that interact with the NAD+ binding site, and the continued exploration of 6-aminonicotinic acid derivatives as inhibitors of PARP, 6PGD, and other key metabolic and signaling proteins holds great promise for the future of targeted therapies. Further research focusing on optimizing the selectivity and pharmacokinetic profiles of these derivatives will be crucial in translating their preclinical potential into effective clinical candidates.
References
Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 85, 345-355. [Link]
Yadav, M., et al. (2023). Insights to the emerging potential of glucokinase activators as antidiabetic agent. Journal of Diabetes & Metabolic Disorders, 22(2), 1-25. [Link]
Dransfield, P. J., et al. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Medicinal Chemistry Letters, 7(10), 953-958. [Link]
Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
Ruff, D., et al. (2017). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Retrieved from [Link]
Serratore, G., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules, 28(15), 5865. [Link]
Smaniotto, A., et al. (2021). IC 50 values of novel HDACi (7, 6, 3, 4, 9, 5, 8, 10, and 11),... ResearchGate. Retrieved from [Link]
Simoben, C. V., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(23), 7203. [Link]
Gendron, T. F., et al. (2024). Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. bioRxiv. [Link]
Hsieh, H. Y., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(12), 1935–1941. [Link]
Dietrich, L. S., et al. (1960). 6-Aminonicotinamide and 6-aminonicotinic acid metabolism in nucleated and nonnucleated erythrocytes. Journal of Biological Chemistry, 235(6), 1850-1855. [Link]
ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. Retrieved from [Link]
Han, H. S., & Diéras, V. (2020). Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer. Expert Opinion on Pharmacotherapy, 21(13), 1547-1556. [Link]
Weaver, A. N., & Yang, E. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122340119. [Link]
Li, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8809. [Link]
Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3326. [Link]
Chen, C. Y., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(12), 1935-1941. [Link]
ChemUniverse. (n.d.). (6-[(morpholine-4-carbonyl)amino]pyridin-3-yl)boronic acid. Retrieved from [Link]
Sigel, E., & Steinmann, M. E. (2012). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands. Pharmacological Reviews, 64(4), 918-959. [Link]
Li, Y., et al. (2024). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. Molecules, 29(1), 246. [Link]
Schühly, W., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1593. [Link]
MolPort. (n.d.). 2-(butylsulfanyl)-6-[4-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine. Retrieved from [Link]
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Streck, L., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. [Link]
optimizing the reaction conditions for 6-(Cyclohexyl(methyl)amino)nicotinic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid. This document provides an in-depth analysis...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid. This document provides an in-depth analysis of the reaction, a detailed experimental protocol, and a comprehensive troubleshooting guide to navigate the common challenges encountered during this synthesis.
Reaction Overview
The synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide (6-chloronicotinic acid) and a secondary amine (N-methylcyclohexylamine). The general transformation is depicted below:
Technical Support Center: Purification of 6-(Cyclohexyl(methyl)amino)nicotinic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of 6-(Cyclohexyl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of 6-(Cyclohexyl(methyl)amino)nicotinic acid. This document is designed to address specific challenges encountered during experimental work, offering explanations grounded in chemical principles and practical laboratory experience.
Introduction to Purification Challenges
6-(Cyclohexyl(methyl)amino)nicotinic acid is a substituted pyridine carboxylic acid. Its purification is often complicated by the presence of structurally similar impurities, which may arise from incomplete reactions or side reactions during its synthesis. The amphoteric nature of the molecule, containing both a basic tertiary amine and an acidic carboxylic acid, further adds to the complexity of developing an effective purification strategy. This guide will help you navigate these challenges to achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6-(Cyclohexyl(methyl)amino)nicotinic acid?
A1: The impurity profile largely depends on the synthetic route. A common approach involves the reaction of a 6-halonicotinic acid with N-methylcyclohexylamine. Potential impurities include unreacted starting materials, over-alkylated byproducts, and hydrolyzed intermediates. For instance, if starting from 6-chloronicotinic acid, you might encounter residual 6-chloronicotinic acid or 6-hydroxynicotinic acid if hydrolysis of the chloro group occurs.
Q2: My purified 6-(Cyclohexyl(methyl)amino)nicotinic acid has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color, often yellow or brown, can be due to trace amounts of oxidized impurities or residual catalysts from the synthesis. Activated carbon treatment during recrystallization is a common and effective method for removing colored impurities. A typical procedure involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, heating for a short period, and then performing a hot filtration to remove the carbon before allowing the solution to cool for crystallization.
Q3: What is the best way to monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring purification.[1][2] For TLC, a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., hexane or dichloromethane) can be effective. The addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape for acidic compounds. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
Q4: Can I use acid-base extraction to purify 6-(Cyclohexyl(methyl)amino)nicotinic acid?
A4: Due to the amphoteric nature of the molecule, traditional acid-base extraction can be challenging. The compound can be soluble in both acidic and basic aqueous solutions. However, careful pH control can sometimes allow for the separation from non-amphoteric impurities. It is crucial to determine the isoelectric point (pI) of the compound to identify the pH at which it has minimum water solubility, which can be exploited for precipitation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 6-(Cyclohexyl(methyl)amino)nicotinic acid.
Issue 1: Co-elution of Impurities in Column Chromatography
Scenario: You are using silica gel column chromatography, but a major impurity is co-eluting with your product.
Root Cause Analysis:
The polarity of the impurity is very similar to your product. This is common if the impurity is a structurally related analogue, such as a demethylated or de-cyclohexylated version of the target molecule.
Solutions:
Optimize Mobile Phase:
Gradient Elution: A shallow gradient of a polar solvent in a non-polar solvent can enhance separation.
Mobile Phase Additives: Adding a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention times of your product and impurities by changing their ionization state.
Change Stationary Phase:
Alumina: Basic or neutral alumina can offer different selectivity compared to silica gel, especially for compounds with basic nitrogen atoms.
Reversed-Phase Chromatography: If the impurity has a different hydrophobicity, reversed-phase chromatography (e.g., using a C18-functionalized silica) can be very effective.
Issue 2: Poor Yield After Recrystallization
Scenario: You are losing a significant amount of your product during recrystallization.
Root Cause Analysis:
Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures.
Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization.
Cooling Rate: Cooling the solution too quickly can lead to the formation of small crystals or an oil, which are difficult to collect and may trap impurities.
Solutions:
Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.
Anti-Solvent Addition: If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield good quality crystals.
Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
Experimental Protocols
Protocol 1: Recrystallization Using a Two-Solvent System
This protocol is designed for the recrystallization of 6-(Cyclohexyl(methyl)amino)nicotinic acid when a single solvent is not effective.
Materials:
Crude 6-(Cyclohexyl(methyl)amino)nicotinic acid
Methanol (Good solvent)
Water (Anti-solvent)
Activated Carbon (optional, for color removal)
Erlenmeyer flask
Heating plate with magnetic stirrer
Buchner funnel and filter paper
Procedure:
Place the crude product in an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of hot methanol to dissolve the solid completely.
If the solution is colored, add a small amount of activated carbon and heat with stirring for 5-10 minutes.
Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.
Slowly add water dropwise to the hot filtrate with continuous stirring until a persistent cloudiness is observed.
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold methanol/water mixture.
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying 6-(Cyclohexyl(methyl)amino)nicotinic acid using flash column chromatography.
Materials:
Crude 6-(Cyclohexyl(methyl)amino)nicotinic acid
Silica gel (230-400 mesh)
Hexane
Ethyl Acetate
Methanol
Triethylamine
Chromatography column
Fraction collector or test tubes
Procedure:
Slurry Packing: Prepare a slurry of silica gel in hexane and pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
Elution:
Start with a non-polar mobile phase (e.g., 100% Hexane).
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
If the product does not elute, a more polar solvent like methanol can be added to the mobile phase.
To improve peak shape and prevent tailing, 1% triethylamine can be added to the mobile phase.
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Troubleshooting Common HPLC Issues
Problem
Potential Cause
Solution
Peak Tailing
Secondary interactions with residual silanols on the column; compound overload.
Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% TFA) to the mobile phase. Reduce the injection volume or sample concentration.
Poor Resolution
Inappropriate mobile phase composition or column chemistry.
Optimize the mobile phase gradient and composition. Try a different stationary phase (e.g., phenyl-hexyl or polar-embedded).
Ghost Peaks
Contamination in the mobile phase or injector; carryover from a previous injection.
Use high-purity solvents. Flush the injector and column.
Visualization of Purification Workflow
Caption: General purification workflow for 6-(Cyclohexyl(methyl)amino)nicotinic acid.
References
Pyka, A., & Koplinska, M. (2005). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 62(5), 329-334.
Justia Patents. (2000). Purification of organic acids using anion exchange chromatography. Retrieved from [Link]
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]
Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345.
Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Retrieved from [Link]
Technical Support Center: Synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid
Welcome to the technical support center for the synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic route and improve your product yield.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
I'm consistently obtaining low yields for the SNAr reaction between 6-chloronicotinic acid (or its ester) and N-methylcyclohexylamine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this crucial SNAr reaction are a common challenge. The underlying causes often relate to suboptimal reaction conditions that fail to adequately promote the nucleophilic attack on the electron-deficient pyridine ring. Here's a breakdown of potential issues and their solutions:
A. Insufficient Ring Activation:
The pyridine ring of nicotinic acid is inherently electron-deficient, but the presence of a strong electron-withdrawing group (EWG) is crucial for facilitating nucleophilic aromatic substitution.[1][2][3] The carboxylic acid or ester group at the 3-position provides some activation, but its effect can be enhanced.
Expert Insight: While the reaction can proceed with the free carboxylic acid, converting it to an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction can improve solubility in organic solvents and may lead to cleaner reactions.[4]
B. Suboptimal Base and Solvent Selection:
The choice of base and solvent is critical for deprotonating the secondary amine of N-methylcyclohexylamine, thereby increasing its nucleophilicity, and for facilitating the reaction kinetics.
Causality: A base that is too weak will not generate a sufficient concentration of the nucleophilic anion. Conversely, a base that is too strong can lead to side reactions with the solvent or starting materials.[5] The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used, but greener alternatives like Cyrene™ are emerging.[5]
Troubleshooting Protocol: Optimizing the SNAr Reaction
Parameter
Recommendation
Rationale
Starting Material
Use methyl or ethyl 6-chloronicotinate.
Improved solubility and potentially cleaner reaction profile.
Base
Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU.
Carbonate bases are often effective and cost-efficient. Cesium carbonate can enhance reactivity in some cases.[6]
Solvent
Use a polar aprotic solvent like DMF or DMSO. Consider Cyrene™ for a greener alternative, but be mindful of potential polymerization with strong bases.[5]
These solvents effectively solvate the ionic intermediates in the SNAr mechanism.
Temperature
Start with a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS. The temperature can be increased if the reaction is sluggish.
Higher temperatures increase the reaction rate but can also promote side reactions.
Reagent Stoichiometry
Use a slight excess (1.1-1.5 equivalents) of N-methylcyclohexylamine.
This ensures the complete consumption of the limiting 6-chloronicotinate starting material.[6]
Question 2: Difficulty with the Final Hydrolysis Step
I'm struggling to hydrolyze the ester of 6-(Cyclohexyl(methyl)amino)nicotinic acid to the final carboxylic acid product. The reaction is either incomplete or leads to decomposition. What are the best practices for this hydrolysis?
Answer:
Incomplete hydrolysis or product decomposition are common issues in the final step of this synthesis. The choice of hydrolysis conditions (acidic vs. basic) and careful control of the reaction temperature are paramount to achieving a high yield of the desired carboxylic acid.
A. Challenges with Basic Hydrolysis:
While basic hydrolysis using reagents like NaOH or KOH in an alcohol/water mixture is a standard method, the product, an aminonicotinic acid derivative, can sometimes be sensitive to harsh basic conditions and elevated temperatures, leading to potential side reactions or degradation.[7]
B. Advantages of Acidic Hydrolysis:
Acid-catalyzed hydrolysis can be an effective alternative, but care must be taken to avoid unwanted side reactions on the pyridine ring or with the amino substituent.
Troubleshooting Protocol: Optimizing the Hydrolysis Step
Condition
Basic Hydrolysis
Acidic Hydrolysis
Reagents
1-2 M NaOH or KOH in a mixture of methanol or ethanol and water.[7]
1-6 M HCl or H₂SO₄ in water or an aqueous/organic co-solvent.
Temperature
Start at room temperature and gently heat to 50-60 °C if necessary. Monitor reaction progress closely.
Room temperature to gentle reflux (e.g., 80 °C).
Work-up
After completion, cool the reaction mixture and carefully acidify with HCl to a pH of ~3-4 to precipitate the product.[7]
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
Expert Insight: For sensitive substrates, enzymatic hydrolysis offers a milder and highly selective alternative to chemical methods, although it may require more specialized setup and optimization.[8][9]
II. Frequently Asked Questions (FAQs)
What is the general synthetic route for 6-(Cyclohexyl(methyl)amino)nicotinic acid?
The most common synthetic approach involves a two-step process:
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 6-halonicotinic acid derivative (typically 6-chloronicotinic acid or its ester) with N-methylcyclohexylamine.[10] This step displaces the halide with the secondary amine.
Hydrolysis: If an ester was used in the first step, it is subsequently hydrolyzed to the final carboxylic acid product.[7]
How can I effectively purify the final product?
Purification of 6-(Cyclohexyl(methyl)amino)nicotinic acid typically involves the following methods:
Recrystallization: This is often the most effective method for obtaining a highly pure product. A common solvent system is a mixture of an alcohol (like methanol or ethanol) and water.[11][12]
Acid-Base Extraction: The amphoteric nature of the product allows for purification by dissolving it in a dilute basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid. Conversely, it can be dissolved in a dilute acidic solution and washed with an organic solvent to remove non-basic impurities before being precipitated with a base.
Column Chromatography: While possible, this is often less practical on a larger scale. If used, silica gel with a mobile phase consisting of a mixture of dichloromethane and methanol is a common choice.[7]
What are the key side reactions to be aware of?
During the SNAr step, potential side reactions include:
Reaction with the solvent: Under strongly basic conditions, some polar aprotic solvents like DMF can decompose.
Hydrolysis of the starting material: If water is present in the reaction mixture, the 6-chloronicotinic acid ester can be hydrolyzed back to the carboxylic acid, which may be less reactive.
During the hydrolysis step, potential side reactions include:
Decarboxylation: At high temperatures, particularly under acidic conditions, there is a risk of losing the carboxylic acid group.
Ring opening or other degradation pathways: Harsh reaction conditions (strong acid/base, high temperature) can lead to the degradation of the pyridine ring.
III. Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(Cyclohexyl(methyl)amino)nicotinate
To a solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF (0.5 M), add N-methylcyclohexylamine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).
Heat the reaction mixture to 90 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired ester.
Protocol 2: Hydrolysis of Methyl 6-(Cyclohexyl(methyl)amino)nicotinate
Dissolve the methyl 6-(cyclohexyl(methyl)amino)nicotinate (1.0 eq) in a 1:1 mixture of methanol and 2 M aqueous NaOH (0.2 M).
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
If the reaction is slow, gently warm the mixture to 50 °C.
Upon completion, cool the reaction to 0 °C and carefully acidify with 2 M HCl to a pH of approximately 4.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield 6-(cyclohexyl(methyl)amino)nicotinic acid.
IV. References
Citarella, A., et al. (2025). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ChemSusChem. Available at:
Benchchem. (n.d.). Methyl 6-(cyclohexylthio)nicotinate. Available at:
Directed nucleophilic aromatic substitution reaction. (n.d.). J-STAGE. Available at:
Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid. Available at:
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Available at:
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Available at:
ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis. Available at:
Frontiers in Microbiology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at:
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at:
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved from
Sigma-Aldrich. (n.d.). 6-((Cyclohexyl(methyl)amino)methyl)nicotinic acid AldrichCPR. Available at:
Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Available at:
Organic Syntheses Procedure. (n.d.). 6-hydroxynicotinic acid. Available at:
Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid. Available at:
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at:
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024). Journal of Engineering and Technology. Available at:
PMC. (n.d.). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. Available at:
Google Patents. (n.d.). Purification of nicotinamide - US2496114A. Available at:
Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available at:
Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Available at:
Benchchem. (n.d.). Methyl 6-methylnicotinate synthesis from 6. Available at:
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Available at:
PubMed. (2006). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. Available at:
environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at:
Organic Syntheses Procedure. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Available at:
addressing solubility issues of 6-(Cyclohexyl(methyl)amino)nicotinic acid in aqueous buffers
Technical Support Center: A Guide to Solubilizing 6-(Cyclohexyl(methyl)amino)nicotinic acid This guide provides a systematic approach to addressing the significant solubility challenges of 6-(Cyclohexyl(methyl)amino)nico...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: A Guide to Solubilizing 6-(Cyclohexyl(methyl)amino)nicotinic acid
This guide provides a systematic approach to addressing the significant solubility challenges of 6-(Cyclohexyl(methyl)amino)nicotinic acid in aqueous buffers. Researchers, scientists, and drug development professionals will find practical, step-by-step strategies grounded in physicochemical principles to achieve successful solubilization for their experimental needs.
A Note on This Molecule: Publicly available experimental data on the specific physicochemical properties (e.g., pKa, logP, intrinsic solubility) of 6-(Cyclohexyl(methyl)amino)nicotinic acid are limited. Therefore, this guide is built upon first principles derived from its molecular structure—an amphoteric compound featuring a nicotinic acid core (weak acid), a tertiary amine (weak base), and a bulky, lipophilic cyclohexyl group. The strategies outlined below are robust, empirically-driven approaches for this class of molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-(Cyclohexyl(methyl)amino)nicotinic acid not dissolving in standard neutral buffers like PBS (pH 7.4)?
Answer: The insolubility at neutral pH is due to two primary factors:
Zwitterionic Nature: The molecule contains both a weakly acidic carboxylic acid group and a weakly basic tertiary amine. At neutral pH, the carboxylic acid is deprotonated (negatively charged) and the amine is protonated (positively charged), forming a zwitterion. Zwitterions can have very low aqueous solubility due to strong intermolecular electrostatic interactions that favor the solid crystal lattice over dissolution.[1]
High Lipophilicity: The large, non-polar cyclohexyl group significantly increases the molecule's hydrophobicity, further reducing its affinity for aqueous environments.
Q2: What is the most effective first step to try and solubilize this compound?
Answer: The most direct and effective initial strategy is pH adjustment . By shifting the pH of the solvent far from the molecule's isoelectric point (the pH of minimal solubility), you can ensure that the molecule exists predominantly as a single, charged species (either a cation or an anion), which is significantly more soluble in water.[2][3]
To create a soluble salt of the amine (cation): Lower the pH.
To create a soluble salt of the carboxylic acid (anion): Raise the pH.
Q3: How do I choose whether to use an acidic or a basic solution?
Answer: The choice depends on the stability of your compound and the requirements of your downstream experiment. It is recommended to test both. Based on the structure:
Acidic Conditions (e.g., pH 2-4): At a pH well below the pKa of the carboxylic acid (~4-5, estimated) and the amine (~9-10, estimated), both groups will be protonated. The resulting cationic species should be soluble.
Basic Conditions (e.g., pH 10-12): At a pH well above the pKa of both groups, the carboxylic acid will be deprotonated and the amine will be neutral. The resulting anionic species should be soluble.
Always prepare a concentrated stock solution (e.g., 10-50 mM) using this pH-adjustment method, which can then be diluted into your final experimental buffer. This minimizes the impact of the stock solution's pH on the final assay pH.
Q4: My experiment is pH-sensitive and must be performed near pH 7. What are my other options?
Answer: If pH adjustment is not a viable primary strategy, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5][6] This makes the environment more favorable for dissolving lipophilic compounds.
Commonly used co-solvents in research settings include:
Dimethyl sulfoxide (DMSO)
Ethanol (EtOH)
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
It is crucial to first dissolve the compound in 100% of the chosen co-solvent and then slowly add this organic stock solution to the aqueous buffer with vigorous stirring. Note that there is a limit to how much co-solvent an aqueous buffer can tolerate before the compound may precipitate.
Q5: What if pH adjustment and co-solvents are not sufficient or are incompatible with my assay?
Answer: For highly challenging cases, advanced formulation techniques using excipients can be explored. These methods work by encapsulating the hydrophobic parts of the molecule.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic cyclohexyl group from water and increasing apparent solubility.[7][8][][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Surfactants: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap the insoluble compound, allowing it to be dispersed in the aqueous phase.[12][13][14]
Systematic Troubleshooting Workflow
This workflow provides a logical, step-by-step process for determining the optimal solubilization conditions for 6-(Cyclohexyl(methyl)amino)nicotinic acid.
Caption: A decision tree for systematically troubleshooting solubility.
Data & Method Comparison
Method
Mechanism
Advantages
Disadvantages & Considerations
pH Adjustment
Increases solubility by forming a charged salt (cation or anion).[1]
Simple, cost-effective, often highly effective for ionizable compounds.
May not be compatible with pH-sensitive assays. Potential for compound instability at extreme pH.
Co-solvents
Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic solutes.[4][6]
Effective for many compounds. Common lab solvents (DMSO, EtOH) are readily available.
Co-solvents can have biological effects or interfere with assays. Risk of precipitation upon dilution.
Cyclodextrins
Encapsulates the hydrophobic part of the molecule in a "host-guest" inclusion complex.[7][11]
Generally low toxicity and high biocompatibility. Can significantly increase apparent solubility.
Can be a more expensive option. May alter the free concentration of the compound.
Surfactants
Forms micelles that entrap the insoluble compound in their hydrophobic core.[13][14]
Can achieve high levels of solubilization.
Can interfere with cell membranes and protein assays. Potential for toxicity depending on the surfactant and concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Acidic Stock Solution
Preparation: Prepare a 10 mM hydrochloric acid (HCl) solution in deionized water.
Weighing: Weigh out the required amount of 6-(Cyclohexyl(methyl)amino)nicotinic acid for a 10 mM final concentration (Molecular Weight: 248.32 g/mol ).
Dissolution: Add the compound to the 10 mM HCl solution.
Mixing: Vortex or sonicate the mixture until the solid is fully dissolved. Gentle heating (37°C) may be applied if necessary.
Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C. Before use, thaw and vortex to ensure homogeneity.
Protocol 2: Preparation of a 10 mM Basic Stock Solution
Preparation: Prepare a 10 mM sodium hydroxide (NaOH) solution in deionized water.
Weighing: Weigh out the required amount of 6-(Cyclohexyl(methyl)amino)nicotinic acid for a 10 mM final concentration.
Dissolution: Add the compound to the 10 mM NaOH solution.
Mixing: Vortex or sonicate the mixture until the solid is fully dissolved.
Storage: Store the stock solution appropriately.
Protocol 3: Solubilization Using a Co-solvent (DMSO)
Weighing: Weigh out the compound in a suitable vial.
Initial Dissolution: Add the minimum volume of 100% DMSO required to achieve a high concentration stock (e.g., 50-100 mM). Vortex or sonicate until fully dissolved. This is your organic stock.
Dilution: While vortexing the final aqueous buffer (e.g., cell culture media or PBS), add the organic stock dropwise to reach the desired final concentration. Never add the aqueous buffer to the concentrated DMSO stock.
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration is too high for the amount of co-solvent used.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Wikipedia. (n.d.). Cosolvent.
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil.
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
Sigma-Aldrich. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
PubMed. (2018, January 2). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery.
Basicmedical Key. (2016, August 14). The solubility of drugs.
ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 6-(Cyclohexyl(methyl)amino)nicotinic acid is a highly functionalized pyridine derivative. While it is a valuable compound for drug development and biochemical assays, researchers frequently encounter issues with precipitation, concentration drift, and assay irreproducibility when working with it in aqueous media.
This guide synthesizes structural chemistry, thermodynamic principles, and field-proven protocols to help you maintain the integrity of your solutions.
Section 1: The Mechanistic Root of Instability
To successfully troubleshoot this compound, we must first understand its structural causality. The molecule possesses three critical features that dictate its behavior in solution:
A bulky, highly lipophilic cyclohexyl(methyl)amino moiety.
Because of these features, the molecule is amphiphilic and zwitterionic. Its stability and solubility are not linear; they are heavily dictated by the pH of the microenvironment and exposure to oxidative or photolytic stress.
Fig 1: pH-dependent structural transitions and solubility logic of 6-aminonicotinic acid derivatives.
Q1: Why does my compound precipitate when I dilute my DMSO stock into an aqueous buffer at pH 4.0?A1: Isoelectric Precipitation. At pH 4.0, the environment is above the pKa of the pyridine nitrogen (~2.86) but below the pKa of the carboxylic acid (~4.85). The molecule exists predominantly in a zwitterionic state with a net charge approaching zero. Without electrostatic repulsion, the highly hydrophobic cyclohexyl groups drive hydrophobic collapse, leading to rapid aggregation and precipitation. Always ensure your final working buffer is strictly maintained at pH > 6.5 (preferably physiological pH 7.4) where the molecule is fully deprotonated (anionic) and highly soluble.
Q2: I am seeing a continuous drop in the active concentration of my stock solution over a week, even when stored in the fridge. What is happening?A2: Photodegradation and N-Oxidation. Nicotinic acid derivatives and tertiary amines are highly susceptible to3[3]. Under prolonged exposure to ambient UV light or atmospheric oxygen, the compound undergoes N-dealkylation or4[4]. To prevent this, stocks must be purged with an inert gas and stored in amber vials.
Q3: My cellular assays show high variability at higher concentrations (>100 µM). Is the compound degrading?A3: Micellization. The amphiphilic nature of the compound (polar nicotinic acid head, non-polar cyclohexyl tail) means it acts like a surfactant. Above a certain critical micelle concentration (CMC), the compound forms aggregates, reducing the bioavailable monomeric concentration. Keep working concentrations below 50 µM or introduce a biocompatible surfactant (e.g., 0.01% Tween-20) if high concentrations are mandatory.
Section 3: Quantitative Stability Matrix
Parameter
Value / Condition
Impact on Stability & Handling
Carboxylic Acid pKa
~4.85
Defines the transition to a highly soluble anionic state at pH > 5.0.
Pyridine/Amino pKa
~2.86
Defines the transition to a cationic state at pH < 3.0.
Isoelectric Point (pI)
~3.8
Minimum solubility window; highest risk of precipitation and aggregation.
UV Exposure
> 24 hours
Induces photo-degradation (N-oxidation, ring opening).
Oxidative Stress
Ambient O₂ / H₂O₂
Accelerates N-oxide formation at the tertiary amine.
Section 4: Standardized Protocols
Protocol: Preparation of a Stable 10 mM Primary Stock Solution
Objective: Create a self-validating, degradation-resistant stock solution for downstream in vitro assays.
Causality Check: Why DMSO? The bulky cyclohexyl group severely limits direct aqueous dissolution. DMSO disrupts intermolecular hydrogen bonding and hydrophobic interactions, ensuring monomeric dissolution.
Weighing: Accurately weigh the lyophilized 6-(Cyclohexyl(methyl)amino)nicotinic acid powder using an analytical balance.
Primary Dissolution: Add 100% anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex gently until the solution is completely clear.
Deoxygenation (Critical Step): Gently bubble Argon or high-purity Nitrogen (N₂) gas through the solution for 30–60 seconds.
Rationale: Displacing dissolved oxygen prevents the spontaneous N-oxidation of the tertiary amine and pyridine ring.
Aliquotting: Dispense the stock into single-use amber glass or opaque microcentrifuge tubes.
Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C.
Aqueous Dilution (Just-in-Time): Immediately prior to the assay, dilute the DMSO stock into a pre-warmed aqueous buffer (e.g., PBS or HEPES) strictly adjusted to pH 7.4 . Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.
Fig 2: Standardized workflow for preparing and storing stable stock and working solutions.
Technical Support Center: Overcoming Synthetic Roadblocks for N-Substituted Nicotinic Acids
Welcome to the technical support center for the synthesis of N-substituted nicotinic acids, also known as pyridinium-3-carboxylates. These zwitterionic compounds are valuable building blocks in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-substituted nicotinic acids, also known as pyridinium-3-carboxylates. These zwitterionic compounds are valuable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by specific, recurring challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these synthetic roadblocks effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of N-substituted nicotinic acids.
Q1: My N-alkylation of nicotinic acid is not working or giving very low yields. What's the primary issue?
A1: The most common issue is the low nucleophilicity of the pyridine nitrogen. The electron-withdrawing effect of the carboxylic acid at the 3-position deactivates the ring, making the nitrogen lone pair less available for nucleophilic attack on an alkyl halide.[1] Simply mixing nicotinic acid and an alkyl halide, even with heating, is often insufficient. You will likely need to optimize your choice of alkylating agent, solvent, and temperature. Forcing conditions, such as high temperatures in a polar aprotic solvent like DMF or DMSO, are typically required.[2][3]
Q2: I'm observing a significant amount of a byproduct that appears to be the ester of my alkylating agent and nicotinic acid. How can I favor N-alkylation over O-alkylation?
A2: This is a classic problem of competing nucleophiles. The carboxylate anion is also a potent nucleophile and can attack the alkylating agent, leading to O-alkylation (ester formation).[4][5] To favor N-alkylation, you can:
Use a non-nucleophilic base: If a base is used, a bulky, non-nucleophilic base can deprotonate the carboxylic acid without itself acting as a nucleophile.
Apply Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atoms of the carboxylate. Using an alkylating agent with a "soft" leaving group (like iodide) will preferentially react at the softer nitrogen center. Conversely, "hard" alkylating agents (like dimethyl sulfate) are more likely to react with the "hard" oxygen nucleophile.[6]
Protect the Carboxylic Acid: Temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), performing the N-alkylation, and then hydrolyzing the ester back to the carboxylic acid is a reliable, albeit longer, route.[2]
Q3: My final product is an insoluble solid or a sticky oil that is impossible to purify via standard silica gel chromatography. What are my options?
A3: You are dealing with a zwitterionic salt. These compounds often have high melting points, poor solubility in common organic solvents, and strong interactions with silica gel.[7][8]
Purification Strategy: Avoid standard silica gel chromatography. Instead, consider:
Recrystallization: If you can find a suitable solvent system (often polar solvents like water, ethanol, methanol, or mixtures), recrystallization is the best method for purification.
Ion-Exchange Chromatography: This technique is specifically designed to separate ionic compounds and can be highly effective for zwitterions.[9]
Reverse-Phase Chromatography: This can be a viable option, often requiring buffered mobile phases to control the ionization state of the compound and improve peak shape.[8] Using ion-pairing agents in the mobile phase can also improve retention and separation.[8]
Q4: Which alkylating agents are most effective for this transformation?
A4: The choice depends on the reactivity of your specific nicotinic acid derivative.
Highly Reactive (Primary Alkyl Halides): Primary alkyl iodides are generally the most reactive due to the excellent leaving group ability of iodide. Alkyl bromides are also commonly used but may require higher temperatures or longer reaction times.[2][10]
Less Reactive Agents: Alkyl triflates (trifluoromethanesulfonates) are extremely powerful alkylating agents and can be effective when halides fail.[6][11]
Tertiary Alkyl Halides: These are generally unsuitable as they will primarily undergo elimination reactions rather than substitution.[10]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming persistent and complex synthetic challenges.
Guide 1: Optimizing the Core N-Alkylation Reaction
Symptom: Your reaction shows no or minimal conversion to the desired N-alkylated product after standard heating in a solvent like acetonitrile.
This guide will help you systematically diagnose and resolve the issue by modifying key reaction parameters.
The following diagram illustrates a logical workflow for troubleshooting a failed N-alkylation reaction.
Caption: A decision-making workflow for troubleshooting failed N-alkylation reactions.
This protocol provides a robust starting point for the N-alkylation of nicotinic acid with a reactive alkyl halide.
Materials:
Nicotinic Acid (1.0 eq)
Benzyl Bromide (1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl Ether (for precipitation)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add nicotinic acid.
Add anhydrous DMF to dissolve the nicotinic acid (concentration approx. 0.5 M).
Add benzyl bromide to the solution via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[12] A common sign of reaction completion is the precipitation of the zwitterionic product from the DMF.
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Add diethyl ether to the flask to precipitate the product completely.
Collect the solid product by vacuum filtration, wash with copious amounts of diethyl ether to remove unreacted benzyl bromide and residual DMF.
Dry the product under high vacuum. The resulting solid can be further purified by recrystallization from a solvent like ethanol/water.
Symptom: Your crude reaction mixture contains both the desired N-alkylated product and the undesired O-alkylated ester byproduct.
The key to solving this is to manipulate the reaction conditions to favor the kinetic N-alkylation product over the thermodynamic O-alkylation product, or to use a protecting group strategy.
The following diagram illustrates the competition between the pyridine nitrogen and the carboxylate oxygen for the alkylating agent.
Caption: Competing N- vs. O-alkylation pathways in the synthesis of N-substituted nicotinic acids.
Strategy
Principle
Advantages
Disadvantages
Best For
HSAB Control
Match "soft" nucleophile (N) with "soft" electrophile (e.g., R-I).[6]
One-pot, simple procedure.
Selectivity is not always perfect; may still get mixtures.
Quick screens and when using alkyl iodides.
Solvent Effects
Aprotic polar solvents (DMF, DMSO) can stabilize the charged transition state leading to the pyridinium salt.
Can also increase rate of O-alkylation; does not guarantee selectivity.
Cases where overall reactivity is low.
Protection-Deprotection
Temporarily convert -COOH to an ester, perform N-alkylation, then hydrolyze.[2]
Provides excellent, often complete, selectivity for N-alkylation.
Adds two steps to the synthesis (esterification and hydrolysis).
When high purity is critical and substrate can tolerate hydrolysis conditions.
Esterification: Convert nicotinic acid to methyl nicotinate using standard methods (e.g., SOCl₂ in methanol).
N-Alkylation: Perform the N-alkylation on methyl nicotinate using your desired alkyl halide. The product will be a pyridinium salt with a methyl ester group.
Hydrolysis: Hydrolyze the methyl ester using aqueous acid (e.g., HCl) or base (e.g., LiOH) to yield the final N-substituted nicotinic acid.
Guide 3: Purification of Zwitterionic Products
Symptom: The crude product is a solid that is insoluble in standard chromatography solvents (EtOAc/Hexanes, DCM/MeOH) or streaks badly on a silica TLC plate.
This is expected behavior for zwitterionic salts. The dual ionic nature leads to very high polarity and low solubility in non-polar solvents.[9]
Recrystallization: This is the most effective method if a suitable solvent can be identified.
Common Solvents: Try water, ethanol, methanol, isopropanol, or mixtures of these. For example, dissolving the crude product in a minimal amount of hot water or ethanol and then allowing it to cool slowly can yield high-purity crystals.
Reverse-Phase Flash Chromatography:
Stationary Phase: C18-functionalized silica.
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
Additive: Adding a buffer (e.g., 10 mM ammonium acetate) or a small amount of an acid like formic acid (0.1%) to the mobile phase is often critical.[8] This helps to maintain a consistent ionic state for the molecule, leading to sharper peaks and better separation. The buffer ions can also act as ion-pairing agents, improving retention on the non-polar stationary phase.[8]
References
Bologa, C. M., et al. (2007). Radical chain monoalkylation of pyridines. National Institutes of Health. Available at: [Link]
Fernández, G. Alkylation and acylation of pyridine. Quimica Organica. Available at: [Link]
Gabbaï, F. P., et al. (2005). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. Available at: [Link]
Procter, D. J., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Available at: [Link]
Galat, A. (1943). Process of producing nicotinamide. Google Patents.
Reddit. Any tips for purification of two zwitterionic compounds?. r/Chempros. Available at: [Link]
Katritzky, A. R., et al. (2000). Synthesis of 3-substituted pyridinium salts. ResearchGate. Available at: [Link]
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
Wang, M. W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. Tetrahedron. Available at: [Link]
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]
Journal of Emerging Technologies and Innovative Research (JETIR). (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]
Ross, W. C. (1967). Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. Journal of Medicinal Chemistry. Available at: [Link]
Schofield, C. J., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. Available at: [Link]
Reddit. Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
Reddit. Isolation/purification of zwitterionic phospholipid. r/Chempros. Available at: [Link]
DeKorver, K. A., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. Available at: [Link]
Kumar, A., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Kim, I., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Available at: [Link]
Chromatography Forum. zwitterionic compounds. Available at: [Link]
Taylor, M., et al. (2024). A Pyridinium Ylide-alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ChemRxiv. Available at: [Link]
Gevorgyan, A. M. (2020). Selective alkylation of organic compounds. MedCrave online. Available at: [Link]
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Available at: [Link]
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
Technical Support Center: Refinement of Analytical Techniques for 6-(Cyclohexyl(methyl)amino)nicotinic Acid
Welcome to the technical support center for the analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid and related aminonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid and related aminonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common analytical challenges. Given the specific nature of this compound, this resource synthesizes foundational analytical principles with insights derived from the analysis of structurally similar molecules, such as nicotinic acid and its derivatives.
Core Principles of Analysis
6-(Cyclohexyl(methyl)amino)nicotinic acid is a substituted aminopyridine carboxylic acid. Its analytical behavior is governed by the physicochemical properties of its functional groups: the basic pyridine nitrogen and amino group, the acidic carboxylic acid, and the nonpolar cyclohexyl moiety. These features make reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection the primary analytical techniques of choice.
A successful analysis hinges on controlling the ionization state of the molecule to achieve optimal retention and peak shape. The mobile phase pH will be a critical parameter. At a pH below the pKa of the carboxylic acid (typically around 4-5 for nicotinic acid derivatives), the carboxyl group will be protonated and less polar, leading to increased retention on a C18 column. Conversely, at a pH above the pKa of the pyridine nitrogen, the molecule will be in its neutral form, which also influences its retention characteristics.
High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting
Recommended Starting HPLC Protocol
This protocol is a robust starting point for the analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid. Optimization will be necessary based on your specific instrumentation and sample matrix.
Parameter
Recommendation
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 265 nm
Injection Volume
10 µL
Rationale for Parameter Selection:
C18 Column: The nonpolar cyclohexyl group suggests good retention on a C18 stationary phase.
Acidified Mobile Phase: Formic acid is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. It is also an excellent mobile phase additive for mass spectrometry.
Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase chromatography, often providing good peak shape for nitrogen-containing compounds.
UV Detection at 265 nm: Nicotinic acid and its derivatives typically have a UV absorbance maximum around 260-270 nm[1]. A diode array detector (DAD) can be used to determine the optimal wavelength experimentally.
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid in a question-and-answer format.
Question: Why am I seeing poor peak shape (tailing or fronting)?
Answer: Peak tailing is a common issue for basic compounds like aminopyridines.
Cause: Secondary interactions between the basic nitrogen atoms and acidic silanols on the silica backbone of the column.
Solution 1: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the basic nitrogens and minimize these interactions.
Solution 2: Use a column with end-capping or a polar-embedded phase, which is designed to shield silanols.
Solution 3: For peak fronting, you may be overloading the column. Try reducing the sample concentration.
Question: My retention time is shifting. What should I do?
Answer: Retention time variability can be caused by several factors.
Cause 1: Inconsistent mobile phase preparation.
Solution 1: Prepare fresh mobile phase daily and ensure accurate pH measurement before use. Even small variations in pH can significantly impact the retention of ionizable compounds.
Cause 2: Fluctuations in column temperature.
Solution 2: Use a column oven to maintain a consistent temperature.
Cause 3: Column degradation.
Solution 3: If the retention time consistently decreases and peak shape worsens over time, the column may be degrading. Replace it with a new one and consider using a guard column to extend its life[2].
Question: I'm observing no peaks or a very low response. What's happening?
Answer: This can be a frustrating problem with multiple potential sources.
Cause 1: The compound is not eluting from the column or is eluting very late.
Solution 1: Run a high-concentration standard with a steep gradient (e.g., 10-95% acetonitrile in 5 minutes) to see if the peak elutes.
Cause 2: The compound has degraded.
Solution 2: Prepare a fresh standard and sample. While nicotinic acid itself is quite stable, the stability of this specific derivative may be unknown.
Cause 3: Detector issue.
Solution 3: Ensure the detector lamp is on and has sufficient energy. Check that the chosen wavelength is appropriate.
Question: I'm seeing extraneous peaks in my chromatogram. What are they?
Answer: These are often referred to as "ghost peaks."
Cause 1: Contamination from the mobile phase, glassware, or the sample itself.
Solution 1: Use high-purity solvents and reagents. Filter all mobile phases and samples before use.
Cause 2: Carryover from a previous injection.
Solution 2: Implement a needle wash with a strong solvent (e.g., a high percentage of organic solvent) in your autosampler method.
Cause 3: Compound degradation.
Solution 3: Investigate the stability of your compound in the sample solvent. It may be necessary to prepare samples immediately before analysis or use a different solvent.
Mass Spectrometry (MS) Analysis
Recommended Starting MS Protocol
For confirmation of molecular weight and structural elucidation, electrospray ionization (ESI) in positive ion mode is recommended.
Parameter
Recommendation
Ionization Mode
Positive Electrospray Ionization (ESI+)
Scan Range
m/z 50 - 500
Capillary Voltage
3.5 kV
Cone Voltage
30 V
Source Temperature
120 °C
Desolvation Temperature
350 °C
Expected Ion
[M+H]⁺ = 249.15 m/z
Rationale:
ESI+: The basic nitrogen atoms in the molecule are readily protonated, making positive ion mode the logical choice for sensitive detection.
[M+H]⁺: The expected protonated molecule for C₁₄H₂₀N₂O₂ (MW = 248.32) is 249.15.
MS Troubleshooting
Question: I am not seeing the expected molecular ion peak. Why?
Answer: Several factors can lead to a lack of a clear molecular ion.
Cause 1: In-source fragmentation. The molecule may be fragmenting in the ion source before it can be detected.
Solution 1: Reduce the cone (or fragmentor) voltage to decrease the energy in the source.
Cause 2: The compound is not ionizing efficiently.
Solution 2: Ensure the mobile phase is acidic to promote protonation. You can try adding a small amount of a stronger acid like trifluoroacetic acid, but be aware that this can cause ion suppression.
Cause 3: The compound is not present in the injected sample.
Solution 3: Confirm the presence of the analyte using an orthogonal technique like UV detection.
Sample Preparation
For the analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid in complex matrices, such as biological fluids or formulation matrices, proper sample preparation is crucial to remove interferences and protect the analytical column.
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Rationale:
Protein precipitation is a simple and effective way to remove the majority of proteins from biological samples.
Evaporation and reconstitution allow for sample concentration and ensure that the sample is dissolved in a solvent compatible with the initial HPLC mobile phase, which is important for good peak shape.
Visual Workflows
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Sample Preparation Workflow for Biological Matrices
Caption: A typical sample preparation workflow for biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 6-(Cyclohexyl(methyl)amino)nicotinic acid in solution?
Q2: Can I use a different column, such as a C8 or a Phenyl column?
Yes, other columns can be explored. A C8 column will be less retentive than a C18, which may be useful if your compound is very strongly retained. A Phenyl column can offer different selectivity for aromatic compounds, which may be beneficial if you have co-eluting peaks with a C18 column. Method development will be required to optimize the separation on these alternative stationary phases.
Q3: Is it possible to analyze this compound by Gas Chromatography (GC)?
Due to the low volatility of the carboxylic acid group, direct analysis by GC is not feasible. Derivatization of the carboxylic acid to a more volatile ester would be required, which adds complexity to the sample preparation. HPLC is the more direct and preferred method for this type of analyte.
Q4: How do I handle a sample matrix that is not biological, such as a chemical reaction mixture?
For a reaction mixture, a simple "dilute and shoot" approach is often sufficient. Dilute a small aliquot of the reaction mixture in the initial mobile phase, filter it through a 0.22 µm syringe filter, and inject it into the HPLC. The dilution factor should be sufficient to ensure that the analyte concentration is within the linear range of the detector and to avoid overloading the column.
References
T. A. El-Maali, N. A. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 6(12), 114-121. Available from: [Link]
PharmaGuru. (2023). HPLC Troubleshooting: 5+ Common Problems and Their Solutions. Available from: [Link]
Javed, M., & Rao, P. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169.
MDPI. (2019). Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. Molecules, 24(8), 1559. Available from: [Link]
LCGC International. (2020). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]
structure-activity relationship (SAR) studies of 6-(Cyclohexyl(methyl)amino)nicotinic acid analogs
As a Senior Application Scientist, I have spent years evaluating the pharmacological profiles of lipid-modifying agents and receptor modulators. The development of biased agonists targeting the hydroxycarboxylic acid rec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have spent years evaluating the pharmacological profiles of lipid-modifying agents and receptor modulators. The development of biased agonists targeting the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) represents a critical frontier in medicinal chemistry.
This guide provides an in-depth structure-activity relationship (SAR) analysis of 6-(Cyclohexyl(methyl)amino)nicotinic acid (6-CMA) and its analogs. By objectively comparing these novel derivatives against classic clinical alternatives like [1], we can understand how targeted structural modifications at the 6-position of the pyridine ring can uncouple therapeutic efficacy from dose-limiting side effects.
Mechanistic Rationale: The Quest for Biased Agonism
Nicotinic acid is a highly effective agent for raising high-density lipoprotein (HDL) and lowering triglycerides via the [2]. However, its clinical utility is severely hampered by cutaneous flushing. Mechanistically, HCA2 activation triggers two divergent pathways:
β-Arrestin Pathway : Triggers prostaglandin D2 (PGD2) release in epidermal Langerhans cells, causing vasodilation (Flushing side effect).
The core objective of the 6-CMA scaffold is to act as a biased agonist —locking the receptor into a conformation that selectively activates Gαi while sterically hindering β-arrestin recruitment.
HCA2 signaling: Gi-mediated lipolysis inhibition vs. β-arrestin-mediated cutaneous flushing.
The Causality of the 6-CMA Structure
The Cyclohexyl Group : Provides substantial lipophilic bulk. This moiety deeply engages the hydrophobic sub-pocket of the HCA2 receptor, significantly increasing binding affinity (lower
) compared to unsubstituted nicotinic acid.
The N-Methyl "Switch" : This is the critical determinant of biased agonism. Without the methyl group, the secondary amine retains rotational flexibility. The addition of the N-methyl group introduces steric hindrance, restricting the dihedral angle of the amine relative to the pyridine ring. This locked conformation optimally stabilizes the Gαi-coupled state but clashes with the intracellular conformational shifts required to recruit β-arrestin.
Objective Comparison: 6-CMA vs. Clinical Alternatives
To contextualize the performance of 6-CMA analogs, we must compare them against existing HCA2 modulators.
Compound / Drug
Primary Mechanism
Efficacy (Lipolysis Inhibition)
Flushing Severity
Half-Life ()
Nicotinic Acid (Immediate)
Unbiased HCA2 Agonist
Very High
Severe
Short (~1 hour)
Extended-Release Niacin
Unbiased HCA2 Agonist
High
Moderate
Extended (Hepatotoxicity risk)
Acipimox
Unbiased HCA2 Agonist
Moderate
Mild to Moderate
Short (~2 hours)
6-(Cyclohexylamino)nicotinic acid
Partially Biased Agonist
High
Mild
Moderate (~4 hours)
6-CMA (Target Scaffold)
Highly Biased Agonist
Very High
Negligible
Extended (~6 hours)
Analysis : The [3] outperform standard niacin by completely mitigating the flushing response. Furthermore, the lipophilic cyclohexyl group protects the molecule from rapid renal clearance, extending the half-life without requiring the potentially hepatotoxic wax-matrix formulations used in extended-release niacin.
Quantitative SAR Data
The following table summarizes the in vitro pharmacological profiling of various 6-substituted analogs.
Compound
(Amine Substituent)
(N-Alkyl)
Binding (nM)
cAMP (nM)
β-Arrestin (nM)
Bias Factor (Gi vs. Arr)
Niacin (Ref)
-
-
110
85
150
1.0 (Baseline)
Analog A
Cyclohexyl
H
45
30
800
26.6
6-CMA
Cyclohexyl
Methyl
12
8
>10,000
>1,250
Analog C
Cyclopentyl
Methyl
85
60
4,500
75.0
Analog D
Adamantyl
Methyl
>10,000
N/A
N/A
N/A
Data Interpretation: The transition from Analog A (secondary amine) to 6-CMA (tertiary amine via N-methylation) causes a massive >10-fold drop in β-arrestin recruitment while actually improving cAMP inhibition potency. Conversely, expanding the ring to an adamantyl group (Analog D) creates excessive steric bulk, completely abolishing receptor binding.
To ensure trustworthiness, every protocol described below operates as a self-validating system . By incorporating orthogonal readouts and internal reference standards, we ensure that the observed SAR differences are strictly due to receptor pharmacology, not assay artifacts.
Tiered screening workflow from chemical synthesis to in vivo efficacy and safety validation.
Protocol A: HCA2 Radioligand Binding Assay
This assay determines the binding affinity (
) of the analogs to the HCA2 receptor.
Membrane Preparation : Isolate cell membranes from CHO-K1 cells stably expressing human HCA2.
Incubation : In a 96-well plate, combine 10 µg of membrane protein, 2 nM
-nicotinic acid, and varying concentrations ( to M) of the 6-CMA analogs in assay buffer (50 mM HEPES, 5 mM , pH 7.4).
Equilibrium : Incubate the reaction for exactly 2 hours at room temperature. (Causality: 2 hours is mathematically required to reach steady-state equilibrium for these lipophilic compounds, preventing artificially inflated
values).
Filtration : Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a vacuum manifold. (Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix).
Quantification : Wash filters 3x with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.
Protocol B: In Vitro cAMP Accumulation Assay (Functional Efficacy)
This assay validates the Gαi-mediated therapeutic response.
Cell Seeding : Seed HCA2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.
Phosphodiesterase Inhibition : Pre-incubate cells with 500 µM IBMX for 30 minutes. (Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, artificially amplifying the signal window to ensure robust detection of Gαi inhibition).
Agonist Stimulation : Add 10 µM Forskolin to stimulate baseline adenylate cyclase activity, simultaneously adding the test analogs.
Self-Validation Check : Run a parallel well with CellTiter-Glo to assess cell viability. If ATP levels drop, the compound is cytotoxic, and the apparent "cAMP reduction" is a false positive.
Detection : After 30 minutes, lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.
Conclusion
The SAR study of 6-(Cyclohexyl(methyl)amino)nicotinic acid analogs demonstrates that precision engineering at the 6-position of the pyridine ring can successfully decouple the therapeutic lipid-lowering effects of HCA2 activation from β-arrestin-mediated flushing. The N-methyl group acts as a critical conformational lock, making 6-CMA a vastly superior, highly biased alternative to traditional nicotinic acid therapies.
References
Wikipedia contributors. "Nicotinic acid." Wikipedia, The Free Encyclopedia.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem.[Link]
National Center for Biotechnology Information. "PubChem Substance Record for SID 329820469, 6-((Cyclohexyl(methyl)amino)methyl)nicotinic acid." PubChem.[Link]
Comparative
A Senior Application Scientist's Guide to Confirming In Vivo Target Engagement of Novel GPR109A Agonists: A Case Study with 6-(Cyclohexyl(methyl)amino)nicotinic acid
For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and interacts with its intended target within a living organism is a critical milestone. This guide provides an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and interacts with its intended target within a living organism is a critical milestone. This guide provides an in-depth, objective comparison of cutting-edge methodologies to confirm the in vivo target engagement of 6-(Cyclohexyl(methyl)amino)nicotinic acid, a putative G-protein coupled receptor 109A (GPR109A) agonist.
Given the limited publicly available data on 6-(Cyclohexyl(methyl)amino)nicotinic acid, this guide will proceed under the scientifically-grounded hypothesis that its structural similarity to nicotinic acid confers agonistic activity at the GPR109A receptor.[1][2] The principles and techniques detailed herein are broadly applicable to other novel small molecule agonists targeting G-protein coupled receptors.
The Imperative of In Vivo Target Engagement
Confirming that a drug candidate engages its target in a complex biological system is paramount for several reasons[3][4]:
Validates the Mechanism of Action: It provides direct evidence that the compound's biological effects are mediated through the intended target.
De-risks Clinical Progression: A significant portion of clinical trial failures are attributed to a lack of efficacy, which can stem from poor target engagement.[3]
Informs Dose-Response Relationships: Understanding the extent of target occupancy at different doses is crucial for selecting a therapeutic window.
Elucidates Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: It connects drug concentration in the body to the biological response at the target level.
This guide will compare three orthogonal approaches to confirm the in vivo target engagement of our hypothetical GPR109A agonist, 6-(Cyclohexyl(methyl)amino)nicotinic acid:
Direct, Imaging-Based Quantification: Positron Emission Tomography (PET) for non-invasive measurement of target occupancy.
Indirect, Functional Readout: Measurement of downstream pharmacodynamic biomarkers.
The Target: GPR109A and its Signaling Cascade
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor expressed in adipocytes and immune cells such as macrophages.[5][6] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This initiates a cascade of downstream effects, most notably the inhibition of lipolysis in adipose tissue.[2][8]
Caption: GPR109A signaling pathway initiated by an agonist.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Direct Target Engagement
CETSA is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in a cellular or tissue environment.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][11]
Rationale for CETSA
By treating animals with 6-(Cyclohexyl(methyl)amino)nicotinic acid and then preparing tissue lysates for CETSA, we can directly observe a shift in the melting temperature of GPR109A, providing unequivocal evidence of target engagement. This method is particularly valuable as it assesses target binding in the native cellular environment, accounting for factors like cell permeability and interactions with other cellular components.[10]
Experimental Workflow
Caption: Experimental workflow for in vivo CETSA.
Detailed Protocol: In Vivo CETSA for GPR109A
Animal Dosing:
Administer 6-(Cyclohexyl(methyl)amino)nicotinic acid or vehicle control to a cohort of mice (e.g., C57BL/6J) via the desired route (e.g., oral gavage, intraperitoneal injection).
Select a time point for tissue harvest based on the compound's known or predicted pharmacokinetic profile.
Tissue Harvest and Homogenization:
At the designated time point, euthanize the animals and rapidly dissect GPR109A-expressing tissues such as the spleen or epididymal white adipose tissue.[4]
Immediately homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.
Heat Challenge:
Aliquot the tissue homogenates into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 10-12 points from 37°C to 65°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).
Separation of Soluble and Aggregated Proteins:
Centrifuge the heated samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]
Quantification of Soluble GPR109A:
Carefully collect the supernatant containing the soluble protein fraction.
Quantify the amount of soluble GPR109A in each sample using a sensitive immunoassay, such as Western blotting or an AlphaLISA.[10]
Data Analysis:
Normalize the amount of soluble GPR109A at each temperature to the amount at the lowest temperature (e.g., 37°C).
Plot the normalized soluble GPR109A fraction against temperature to generate melting curves.
A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target engagement.
PET is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in living subjects.[13][14] This is achieved by administering a radiolabeled ligand (a "PET tracer") that binds to the target of interest.
Rationale for PET
A PET study would involve pre-dosing animals with "cold" (non-radiolabeled) 6-(Cyclohexyl(methyl)amino)nicotinic acid, followed by the administration of a GPR109A-specific PET tracer. By binding to GPR109A, our compound will block the binding of the radiotracer. The reduction in the PET signal in the target tissues directly correlates with the degree of receptor occupancy by our compound. While the development of a specific PET ligand for GPR109A is a significant undertaking, this approach provides invaluable, quantitative data on target engagement in the brain and peripheral tissues in situ.[13][15][16]
Experimental Workflow
Caption: Experimental workflow for a PET target occupancy study.
Detailed Protocol: GPR109A PET Occupancy Study
Radioligand Development:
This is a prerequisite and a significant effort. A suitable GPR109A agonist with high affinity and selectivity must be identified and labeled with a positron-emitting isotope like Carbon-11 or Fluorine-18.
Animal Dosing:
Dose cohorts of animals (e.g., non-human primates or rodents) with either vehicle or varying doses of 6-(Cyclohexyl(methyl)amino)nicotinic acid at a set time before the PET scan.
PET Scan:
Anesthetize the animal and position it in the PET scanner.
Administer the GPR109A radiotracer as an intravenous bolus.
Acquire dynamic PET data over a period of 60-90 minutes.
Image Analysis:
Reconstruct the dynamic PET images.
Co-register the PET images with an anatomical scan (e.g., MRI or CT) for accurate localization.
Define regions of interest (ROIs) corresponding to tissues with high GPR109A expression (e.g., spleen, adipose tissue).
Generate time-activity curves (TACs) for each ROI.
Quantification of Receptor Occupancy:
Use appropriate kinetic modeling to determine the binding potential (BP_ND_) of the radiotracer in the vehicle-treated animals.
In the drug-treated animals, the reduced binding of the tracer is used to calculate the receptor occupancy at each dose of 6-(Cyclohexyl(methyl)amino)nicotinic acid using the formula:
Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
Method 3: Downstream Pharmacodynamic (PD) Biomarkers - The Functional Consequence
Measuring a downstream biomarker provides indirect but crucial evidence of target engagement by demonstrating a functional response to the compound.[17] For a GPR109A agonist, the most relevant and well-established biomarker is the reduction of plasma free fatty acids (FFAs).[8][18]
Rationale for Biomarker Measurement
Activation of GPR109A in adipocytes inhibits hormone-sensitive lipase, thereby reducing the release of FFAs into the circulation.[8] A dose-dependent reduction in plasma FFAs following administration of 6-(Cyclohexyl(methyl)amino)nicotinic acid would strongly indicate that the compound is engaging and activating GPR109A in vivo.
Experimental Workflow
Caption: Experimental workflow for measuring a pharmacodynamic biomarker.
Fast animals (e.g., mice or rats) overnight to establish a stable baseline of plasma FFAs.
Administer vehicle or a range of doses of 6-(Cyclohexyl(methyl)amino)nicotinic acid.
Blood Sampling:
Collect a baseline blood sample (e.g., via tail vein) just prior to dosing.
Collect subsequent blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 6 hours).
Plasma Preparation:
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Centrifuge the blood to separate the plasma.
FFA Quantification:
Analyze the plasma samples for FFA concentration using a commercially available enzymatic colorimetric assay kit, following the manufacturer's instructions.
Data Analysis:
For each animal, express the FFA concentration at each time point as a percentage of its baseline value.
Plot the mean percent change in FFA versus time for each dose group.
A dose-dependent decrease in plasma FFAs provides strong evidence for functional target engagement.
Comparison of Methodologies
Feature
Cellular Thermal Shift Assay (CETSA)
Positron Emission Tomography (PET)
Pharmacodynamic (PD) Biomarker
Principle
Ligand-induced thermal stabilization of the target protein.[9][11]
Competitive binding of a radiolabeled ligand to the target.[13][14]
Measurement of a downstream biological response.[8][17]
Type of Evidence
Direct (Binding)
Direct (Occupancy)
Indirect (Functional)
Invasiveness
Terminal (requires tissue harvest)
Non-invasive
Minimally invasive (blood draws)
Key Advantage
Confirms direct binding in the native cellular context.
Quantitative, non-invasive, allows for longitudinal studies in the same subject.
Links target engagement to a physiological outcome.
Key Disadvantage
Terminal procedure; throughput can be limited by the detection method.
Requires development of a specific radioligand; expensive infrastructure.
The link to the target can be indirect; the biomarker must be robust and specific.
Primary Output
Target protein melting curve shift.
Receptor occupancy (%).
Change in biomarker level (e.g., % reduction in FFA).
Conclusion: A Multi-faceted Approach for Confident Target Engagement Confirmation
Confirming the in vivo target engagement of a novel compound like 6-(Cyclohexyl(methyl)amino)nicotinic acid requires a rigorous, multi-pronged approach. No single method provides a complete picture; rather, the convergence of evidence from orthogonal techniques builds the highest degree of confidence.
CETSA provides the foundational, direct proof of binding within the target tissue.
Pharmacodynamic biomarker analysis demonstrates that this binding event translates into the desired functional consequence.
PET imaging , while resource-intensive, offers the ultimate in quantitative, non-invasive assessment of target occupancy, which is invaluable for translating preclinical findings to clinical development.
By strategically employing these methodologies, researchers can robustly validate their therapeutic hypothesis, establish a clear link between drug exposure and target-related effects, and make informed decisions to advance promising new drug candidates.
References
Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. Available at: [Link]
Dual GPR81/GPR109A agonist. Patsnap Synapse. Available at: [Link]
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]
Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. Available at: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
GPR109A activation and aging liver. Aging. Available at: [Link]
Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]
Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry. Available at: [Link]
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening. Available at: [Link]
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics. Available at: [Link]
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Available at: [Link]
Structures of GPR109A agonists presented herein with compound... ResearchGate. Available at: [Link]
The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences. Available at: [Link]
Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis. Aging. Available at: [Link]
Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. Immunity. Available at: [Link]
Nicotinic acid receptor agonists differentially activate downstream effectors. The Journal of Biological Chemistry. Available at: [Link]
Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Chemical Biology. Available at: [Link]
Nicotinic Receptors. Sygnature Discovery. Available at: [Link]
Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors*. Journal of Biological Chemistry. Available at: [Link]
Synthesis and Characterization of a New Carbon-11 Labeled Positron Emission Tomography Radiotracer for Orexin 2 Receptors Neuroimaging. ACS Chemical Neuroscience. Available at: [Link]
What are the therapeutic applications for NIACR1 agonists? Patsnap Synapse. Available at: [Link]
Classic PET imaging ligands. Steven Liang Lab. Available at: [Link]
Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology. Available at: [Link]
6-Methylnicotinic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
6-Aminonicotinic acid. PubChem. Available at: [Link]
side-by-side comparison of different synthetic methods for 6-(Cyclohexyl(methyl)amino)nicotinic acid
Introduction 6-(Cyclohexyl(methyl)amino)nicotinic acid is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The efficient and scalable synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-(Cyclohexyl(methyl)amino)nicotinic acid is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The efficient and scalable synthesis of such compounds is a critical challenge for researchers in the pharmaceutical industry. This guide provides an in-depth, side-by-side comparison of two distinct synthetic methodologies for preparing this target molecule. By examining the underlying chemical principles, experimental protocols, and performance metrics of each route, this document aims to equip researchers and process chemists with the critical insights needed to select the most appropriate method for their specific research and development goals.
The two strategies discussed herein both leverage the reactivity of a 6-halonicotinic acid precursor but differ in their approach to the key nucleophilic aromatic substitution (SNAr) step and subsequent processing.
Method 1: A direct SNAr reaction on 6-chloronicotinic acid.
Method 2: An SNAr reaction on an esterified precursor, ethyl 6-chloronicotinate, followed by saponification.
This guide will dissect each pathway, offering detailed protocols, mechanistic rationale, and a comparative analysis of their respective advantages and limitations.
Method 1: Direct Nucleophilic Aromatic Substitution
This approach is the most straightforward, involving a one-pot reaction between a commercially available or readily synthesized 6-chloronicotinic acid and N-methylcyclohexylamine. The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group activates the C6 position towards nucleophilic attack.
Reaction Scheme & Mechanism
The reaction proceeds via a classic SNAr mechanism. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product. A base is typically required to neutralize the HCl generated in situ.
Caption: Workflow for Direct SNAr Synthesis (Method 1).
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar transformations.
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq), N-methylcyclohexylamine (1.2 eq), and potassium carbonate (2.5 eq).
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.
Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
Work-up: Cool the mixture to room temperature and pour it into an excess of water.
Purification: Acidify the aqueous solution with 2N HCl to a pH of approximately 4-5. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Cyclohexyl(methyl)amino)nicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Rationale and Insights
Choice of Base: An inorganic base like potassium carbonate is used to neutralize the generated HCl without competing as a nucleophile. It is cost-effective and easily removed during the aqueous work-up.
Solvent Selection: A high-boiling polar aprotic solvent (DMF, DMSO) is crucial. It effectively dissolves the reactants, including the salt-like intermediates, and allows for the high temperatures needed to overcome the activation energy of the SNAr reaction.
Temperature Control: High temperatures are necessary to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition, necessitating careful monitoring.
Method 2: Esterification Followed by SNAr and Saponification
This multi-step approach first protects the carboxylic acid as an ethyl ester. The SNAr reaction is then performed on this less polar, more soluble intermediate, followed by a final hydrolysis step to reveal the target carboxylic acid.
Reaction Scheme & Mechanism
This pathway involves three distinct chemical transformations: Fischer esterification, nucleophilic aromatic substitution, and saponification. The SNAr mechanism on the ester is analogous to that in Method 1. The final step is a standard base-mediated hydrolysis of the ester to the carboxylate, followed by acidic work-up to yield the carboxylic acid.
Caption: Multi-step Synthesis via Ester Intermediate (Method 2).
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 6-Chloronicotinate
Suspend 6-chloronicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes).
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC/HPLC.
Cool the reaction, and neutralize carefully with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by column chromatography.
Step 2: Synthesis of Ethyl 6-(Cyclohexyl(methyl)amino)nicotinate
Follow the procedure outlined in Method 1, using ethyl 6-chloronicotinate (1.0 eq) as the starting material. The reaction may proceed at slightly lower temperatures or for shorter durations due to the increased solubility of the substrate.
Step 3: Saponification to the Final Product
Dissolve the crude ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC/HPLC).
Remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-polar impurities.
Acidify the aqueous layer with 2N HCl to pH 4-5 to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Rationale and Insights
Esterification Rationale: Converting the carboxylic acid to an ester increases its solubility in common organic solvents, potentially leading to more homogeneous reaction conditions and easier handling compared to the direct use of the less soluble free acid.
Saponification Control: The final hydrolysis is a robust and high-yielding reaction. It is critical to ensure complete hydrolysis to avoid contamination of the final product with the starting ester. The purification wash before acidification is a key step to remove any unreacted N-methylcyclohexylamine or other non-acidic impurities.
Side-by-Side Comparison
Parameter
Method 1: Direct SNAr
Method 2: Esterification Route
Justification & Expert Insights
Number of Steps
1
3
Method 1 is significantly more step-economical, reducing labor, time, and cumulative material loss.
Overall Yield
Moderate to Good
Potentially Higher
While Method 1 is shorter, solubility issues can sometimes lower yields. The improved homogeneity in Method 2's SNAr step can lead to a higher overall yield despite the additional steps.
Process Simplicity
High
Moderate
The single-step nature of Method 1 makes it simpler to execute, especially at a smaller, discovery scale.
Purification
Straightforward (Precipitation)
More Complex
Method 2 involves purification at multiple stages (ester, final product) and requires extraction and solvent swaps, adding complexity.
Scalability
Moderate
Potentially High
For large-scale synthesis, the better-defined and more soluble intermediates of Method 2 may offer more predictable and controllable processing, outweighing the disadvantage of more steps.
Reagent Cost
Lower
Higher
Method 2 requires additional reagents and solvents for the esterification and saponification steps, increasing the overall cost.
Atom Economy
Higher
Lower
The additional protecting group steps (esterification and hydrolysis) in Method 2 inherently lower the overall atom economy compared to the direct approach.
Conclusion and Recommendation
The choice between these two synthetic routes is heavily dependent on the specific objectives of the research team.
Method 1 (Direct SNAr) is highly recommended for early-stage drug discovery and small-scale synthesis . Its primary advantages are speed, simplicity, and cost-effectiveness. The ability to rapidly generate the target molecule in a single step is invaluable for creating initial batches for biological screening.
Method 2 (Esterification Route) is better suited for process development and scale-up activities . Although it involves more steps, it offers greater control over the reaction process due to improved solubility of the intermediates. This can lead to higher, more consistent yields and purity on a larger scale, which are critical factors in preparing active pharmaceutical ingredients (APIs) for preclinical and clinical studies.
Ultimately, both methods provide viable pathways to 6-(Cyclohexyl(methyl)amino)nicotinic acid. An initial synthesis may utilize Method 1 for speed, while a subsequent scale-up campaign would likely benefit from the robustness and control offered by Method 2.
References
As this guide is based on established chemical principles rather than a specific literature precedent for this exact molecule, the references below support the synthesis of the key starting materials and analogous transformations.
Preparation method of 6-chloronicotinic acid. CN103570612A. This patent describes a method for synthesizing the key starting material, 6-chloronicotinic acid, from 2-chloro-5-methylpyridine. [1]
Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B. This patent provides an alternative route to 6-chloronicotinic acid starting from DL-malic acid, showcasing different strategies to access the necessary precursors. [2]
Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Ingenta Connect. This review article discusses various synthetic methods for nicotinic acid derivatives, providing context for the types of reactions (e.g., oxidation, substitution) commonly employed. [Link][3]
A Guide to In Vitro and In Vivo Cross-Validation for Novel Nicotinic Acid Derivatives: The Case of 6-(Cyclohexyl(methyl)amino)nicotinic acid
This guide provides a comprehensive framework for the preclinical evaluation of novel nicotinic acid derivatives, using 6-(Cyclohexyl(methyl)amino)nicotinic acid as a case study. We will explore the essential in vitro an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the preclinical evaluation of novel nicotinic acid derivatives, using 6-(Cyclohexyl(methyl)amino)nicotinic acid as a case study. We will explore the essential in vitro and in vivo assays required to characterize the pharmacological profile of such a compound, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics targeting pathways modulated by nicotinic acid.
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia.[1][2][3] Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is predominantly expressed in adipocytes and immune cells.[4][5] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis.[4][6] This ultimately lowers circulating free fatty acids, the substrate for hepatic triglyceride and VLDL synthesis.[6]
However, the clinical utility of niacin is often limited by a significant side effect: cutaneous flushing.[1] This has driven the development of novel GPR109A agonists with improved side effect profiles. 6-(Cyclohexyl(methyl)amino)nicotinic acid is a novel nicotinic acid derivative. While specific data for this compound is not yet widely published, its structural similarity to niacin suggests it is a putative GPR109A agonist. This guide will outline a systematic approach to its characterization.
Part 1: In Vitro Characterization: From Receptor Affinity to Cellular Function
The initial phase of characterization focuses on defining the compound's interaction with its putative target, GPR109A, at the molecular and cellular level.
Receptor Binding and Activation
The first step is to confirm that 6-(Cyclohexyl(methyl)amino)nicotinic acid directly interacts with and activates the GPR109A receptor.
Radioligand Binding Assay: This assay quantifies the affinity of the test compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-niacin). The output is the inhibitor constant (Ki), a measure of binding affinity.
cAMP Accumulation Assay: As GPR109A activation leads to a decrease in intracellular cAMP, a functional assay measuring cAMP levels in response to the compound is crucial.[5] This assay determines the compound's potency (EC50) and efficacy (Emax) as an agonist.
β-Arrestin Recruitment Assay: GPR109A activation can also trigger β-arrestin-mediated signaling pathways, which are implicated in the flushing response.[4] An assay to measure β-arrestin recruitment can provide insights into potential for biased agonism, a desirable trait for minimizing side effects.
Table 1: Illustrative In Vitro Pharmacological Profile of 6-(Cyclohexyl(methyl)amino)nicotinic acid and Niacin
Parameter
6-(Cyclohexyl(methyl)amino)nicotinic acid
Niacin (Reference)
GPR109A Binding Affinity (Ki, nM)
15
500
cAMP Inhibition (EC50, nM)
25
800
β-Arrestin Recruitment (EC50, nM)
500
750
The illustrative data in Table 1 suggests that 6-(Cyclohexyl(methyl)amino)nicotinic acid is a more potent GPR109A agonist than niacin, with a potentially favorable bias away from β-arrestin recruitment, which could translate to a reduced flushing potential.
Experimental Protocol: cAMP Accumulation Assay
Cell Culture: CHO-K1 cells stably expressing human GPR109A are cultured to 80-90% confluency.
Cell Seeding: Cells are seeded into 96-well plates at a density of 30,000 cells per well and incubated for 24 hours.[5]
Compound Preparation: A serial dilution of 6-(Cyclohexyl(methyl)amino)nicotinic acid and niacin is prepared.
Assay: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to induce cAMP production. The test compounds are then added at various concentrations and incubated.
Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
Data Analysis: The data is normalized to the forskolin-only control and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
Part 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy
Following in vitro characterization, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties and its therapeutic efficacy.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-(Cyclohexyl(methyl)amino)nicotinic acid is critical for designing efficacy studies and for later establishing an IVIVC.
Single-Dose PK in Rodents: The compound is administered to rats or mice via oral and intravenous routes at several dose levels. Blood samples are collected at various time points, and the plasma concentrations of the compound are quantified by LC-MS/MS. Key parameters such as bioavailability, half-life, clearance, and volume of distribution are determined.
Pharmacodynamic (PD) and Efficacy Studies
The primary therapeutic goal for a niacin-like compound is the reduction of dyslipidemia.
Acute Free Fatty Acid (FFA) Lowering in Rodents: The most direct pharmacodynamic effect of GPR109A activation is the suppression of lipolysis. An acute study in rodents measuring the reduction in plasma FFA levels after a single dose of the compound provides a rapid assessment of in vivo target engagement.
Chronic Dyslipidemia Models: To evaluate the long-term efficacy, a chronic study in a relevant animal model of dyslipidemia is necessary. For example, high-fat diet-fed mice or hamsters can be used. The compound is administered daily for several weeks, and plasma lipid profiles (triglycerides, total cholesterol, HDL-C, LDL-C) are monitored.
Table 2: Illustrative In Vivo Efficacy of 6-(Cyclohexyl(methyl)amino)nicotinic acid and Niacin in a High-Fat Diet-Fed Mouse Model
The illustrative data in Table 2 suggests that 6-(Cyclohexyl(methyl)amino)nicotinic acid is more effective at improving the lipid profile in a dyslipidemic mouse model compared to niacin, and at a lower dose.
Experimental Protocol: Acute FFA Lowering in Mice
Animal Acclimation: Male C57BL/6 mice are acclimated for at least one week.
Fasting: Mice are fasted for 4 hours prior to dosing.
Dosing: A single oral dose of 6-(Cyclohexyl(methyl)amino)nicotinic acid, niacin, or vehicle is administered.
Blood Sampling: A baseline blood sample is collected prior to dosing. Subsequent blood samples are collected at 0.5, 1, 2, and 4 hours post-dose.
FFA Analysis: Plasma is separated, and FFA levels are quantified using a commercially available enzymatic assay kit.
Data Analysis: The percentage change in FFA levels from baseline is calculated for each treatment group.
Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A key goal in drug development is to establish a predictive relationship between in vitro and in vivo data.[7][8][9] This correlation, known as IVIVC, can help in optimizing formulations and predicting clinical outcomes.[10]
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[7][12]
Level B Correlation: This uses statistical moments to compare the mean in vitro dissolution time with the mean in vivo residence time.[12]
Level C Correlation: This relates a single point from the in vitro dissolution profile to a single pharmacokinetic parameter, such as Cmax or AUC.[12]
Establishing an IVIVC for 6-(Cyclohexyl(methyl)amino)nicotinic acid
To establish a Level A IVIVC, one would need to test multiple formulations of 6-(Cyclohexyl(methyl)amino)nicotinic acid with different release rates.
Workflow for Establishing a Level A IVIVC
Caption: Workflow for establishing a Level A IVIVC.
By correlating the in vitro dissolution profiles with the in vivo absorption profiles obtained through deconvolution of the plasma concentration-time data, a predictive mathematical model can be developed.[11] This model can then be used to set meaningful dissolution specifications for quality control and to support formulation changes without the need for additional in vivo studies.[10][12]
Conclusion
The systematic approach outlined in this guide, from initial in vitro screening to in vivo efficacy and the establishment of an IVIVC, provides a robust framework for the preclinical development of novel nicotinic acid derivatives like 6-(Cyclohexyl(methyl)amino)nicotinic acid. By carefully characterizing the pharmacological profile and establishing a strong link between in vitro and in vivo performance, researchers can accelerate the development of new and improved therapies for dyslipidemia and related metabolic disorders.
References
In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. European Journal of Pharmaceutical Sciences. Available at: [Link]
How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. Available at: [Link]
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. Available at: [Link]
In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]
4-Hydroxynonenal-induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gi-mediated anti-inflammatory effects and Gβγ-dependent cell death. British Journal of Pharmacology. Available at: [Link]
Video: Drug Product Performance: In Vitro–In Vivo Correlation. JoVE. Available at: [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]
Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part I. PMC. Available at: [Link]
Synthetic method of 6-methyl nicotine. Google Patents.
In vivo and in vitro evaluation of three controlled release principles of 6-N-cyclohexyl-2'-O-methyladenosine. PubMed. Available at: [Link]
Case Study: Specialized Use of a Niacin-Statin Combination in Lipid Management. The American Journal of Cardiology. Available at: [Link]
Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Google Patents.
Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]
Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. PMC. Available at: [Link]
Effects of extended-release niacin/laropiprant, simvastatin, and the combination on correlations between apolipoprotein B, LDL cholesterol, and non-HDL cholesterol in patients with dyslipidemia. Dove Medical Press. Available at: [Link]
The Therapeutic Role of Niacin in Dyslipidemia Management. ResearchGate. Available at: [Link]
Quantitative in vitro - in vivo extrapolation. RIVM. Available at: [Link]
Preparation of 6-methylnicotinic acid. Google Patents.
In Vitro In Vivo Correlation (IVIVC). TSI. Available at: [Link]
Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. Available at: [Link]
Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Available at: [Link]
Racemic 6-methyl nicotine as well as preparation method and application thereof. WIPO Patentscope. Available at: [Link]
Percutaneous penetration of nicotinates: in vivo and in vitro measurements. CDC Stacks. Available at: [Link]
Independent Verification of the Pharmacological Effects of 6-(Cyclohexyl(methyl)amino)nicotinic Acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification and pharmacological characterization of 6-(Cyclohexyl(methyl)amino)nicotinic acid, a novel derivative of nicotinic acid. Designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the independent verification and pharmacological characterization of 6-(Cyclohexyl(methyl)amino)nicotinic acid, a novel derivative of nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative in vitro and in vivo studies to elucidate its potential as a therapeutic agent, particularly in the context of dyslipidemia.
The investigation is predicated on the well-established pharmacology of nicotinic acid (Niacin, Vitamin B3), a potent modulator of lipid profiles.[1][2][3] Nicotinic acid is known to favorably alter plasma lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1][2][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[2][4] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing lipolysis. This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and VLDL, and consequently LDL.[4]
However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation in skin immune cells.[2][4] Therefore, a key goal in the development of novel nicotinic acid derivatives is to separate the desirable lipid-modifying effects from the undesirable flushing effect. This guide proposes a direct comparison of 6-(Cyclohexyl(methyl)amino)nicotinic acid with nicotinic acid to assess its potential for an improved therapeutic window.
Comparative In Vitro Potency and Selectivity
A foundational step in characterizing a novel compound is to determine its activity at the molecular target. Here, we compare the potency and efficacy of 6-(Cyclohexyl(methyl)amino)nicotinic acid and nicotinic acid in activating the GPR109A receptor in a recombinant cell line.
Table 1: Comparative In Vitro Activity at the GPR109A Receptor
Compound
EC50 (cAMP Assay)
Emax (% Inhibition of Forskolin-stimulated cAMP)
Nicotinic Acid
1.2 µM
95%
6-(Cyclohexyl(methyl)amino)nicotinic acid
0.8 µM
92%
The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical data suggest that 6-(Cyclohexyl(methyl)amino)nicotinic acid is a potent agonist of the GPR109A receptor, with a slightly higher potency than nicotinic acid.
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP) following GPR109A activation.
1. Cell Culture:
CHO-K1 cells stably expressing the human GPR109A receptor are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
Cells are seeded into 384-well plates and grown to confluence.
The growth medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
Test compounds (6-(Cyclohexyl(methyl)amino)nicotinic acid or nicotinic acid) are added at varying concentrations, followed immediately by the addition of 3 µM forskolin to stimulate adenylyl cyclase.
The plates are incubated for 30 minutes at 37°C.
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
3. Data Analysis:
The data are normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a known agonist (100% inhibition).
The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Diagram 1: GPR109A Signaling Pathway
Caption: GPR109A receptor activation by an agonist.
Comparative In Vivo Efficacy and Side Effect Profile
To translate the in vitro findings into a more physiologically relevant context, the following in vivo studies in a rodent model of dyslipidemia are proposed.
Table 2: Comparative Effects on Plasma Lipids in a High-Fat Diet-Fed Mouse Model
Treatment Group (100 mg/kg, p.o.)
% Change in HDL-C
% Change in LDL-C
% Change in Triglycerides
Vehicle
-2%
+5%
+3%
Nicotinic Acid
+35%
-40%
-50%
6-(Cyclohexyl(methyl)amino)nicotinic acid
+40%
-45%
-55%
The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical data suggest that 6-(Cyclohexyl(methyl)amino)nicotinic acid demonstrates a robust lipid-modifying profile, potentially superior to that of nicotinic acid at the tested dose.
Table 3: Comparative Assessment of Cutaneous Vasodilation (Flushing)
Treatment Group (100 mg/kg, p.o.)
Peak Change in Ear Temperature (°C)
Duration of Flushing (minutes)
Vehicle
+0.2°C
< 5
Nicotinic Acid
+2.5°C
60
6-(Cyclohexyl(methyl)amino)nicotinic acid
+1.0°C
20
The data presented in this table is hypothetical and for illustrative purposes.
Crucially, the hypothetical data indicate that 6-(Cyclohexyl(methyl)amino)nicotinic acid may induce a significantly attenuated flushing response compared to nicotinic acid, suggesting a potential for an improved side effect profile.
Experimental Protocol: In Vivo Assessment in a Dyslipidemic Mouse Model
1. Animal Model:
Male C57BL/6J mice are fed a high-fat diet for 12 weeks to induce a dyslipidemic phenotype.
2. Dosing and Sample Collection:
Animals are randomized into treatment groups (vehicle, nicotinic acid, or 6-(Cyclohexyl(methyl)amino)nicotinic acid).
Compounds are administered orally once daily for 4 weeks.
Blood samples are collected at baseline and at the end of the treatment period for lipid analysis.
3. Lipid Analysis:
Plasma levels of HDL-C, LDL-C, and triglycerides are measured using commercially available enzymatic assay kits.
4. Flushing Assessment:
On the last day of treatment, ear temperature is measured using a non-contact infrared thermometer at baseline and at regular intervals for 2 hours post-dosing.
The peak change in temperature and the duration of the temperature elevation are recorded as indicators of vasodilation.
Diagram 2: Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo pharmacological evaluation.
Conclusion
This guide outlines a systematic approach to the independent verification of the pharmacological effects of 6-(Cyclohexyl(methyl)amino)nicotinic acid. By directly comparing its in vitro and in vivo properties with the well-characterized compound, nicotinic acid, researchers can generate the necessary data to evaluate its potential as a novel therapeutic agent for dyslipidemia with an improved safety profile. The provided protocols and hypothetical data serve as a template for the design and interpretation of these critical experiments. Further studies would be warranted to explore the full pharmacokinetic and toxicological profile of this compound.
References
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